4-But-3-ynylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-but-3-ynylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAXHGIZERQVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423043-20-2 | |
| Record name | 4-(but-3-yn-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-(But-1-yn-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 4-(but-1-yn-1-yl)phenol. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents a well-established synthetic methodology and predicted characterization data based on analogous structures and spectroscopic principles.
Synthesis of 4-(But-1-yn-1-yl)phenol
A robust and widely utilized method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne is the Sonogashira coupling reaction.[1][2] This palladium-catalyzed cross-coupling reaction, co-catalyzed by a copper(I) salt, is conducted under mild conditions and tolerates a wide range of functional groups, making it an ideal choice for the synthesis of 4-(but-1-yn-1-yl)phenol from commercially available starting materials.[3][4]
The proposed synthetic pathway involves the direct coupling of 4-iodophenol with 1-butyne. The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl, making 4-iodophenol a highly suitable substrate for this transformation.[1]
Experimental Protocol: Sonogashira Coupling of 4-Iodophenol and 1-Butyne
This protocol is adapted from established procedures for Sonogashira couplings of aryl iodides with terminal alkynes.[5]
Materials:
-
4-Iodophenol
-
1-Butyne (can be bubbled through the reaction mixture or added as a condensed liquid)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, bubbler)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine (2.0 eq) to the flask via syringe.
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Introduce 1-butyne (1.2 eq) into the reaction mixture. This can be done by bubbling the gas through the solution or by adding a pre-weighed amount of condensed 1-butyne at a low temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-(but-1-yn-1-yl)phenol.
Characterization of 4-(But-1-yn-1-yl)phenol
The synthesized 4-(but-1-yn-1-yl)phenol can be thoroughly characterized using a suite of spectroscopic techniques. The following sections detail the predicted data for each method.
Quantitative Data Summary
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Appearance | Expected to be a pale yellow solid or oil |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed chemical shifts and couplings. |
| ¹³C NMR (100 MHz, CDCl₃) | See Table 3 for detailed chemical shifts. |
| Infrared (IR) | See Table 4 for characteristic absorption bands. |
| Mass Spectrometry (EI) | M⁺ at m/z = 146. See Table 5 for major fragments. |
Table 2: Predicted ¹H NMR Data for 4-(But-1-yn-1-yl)phenol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 (Aromatic) |
| ~6.75 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 (Aromatic) |
| ~5.0 (variable) | br s | 1H | -OH (Phenolic) |
| ~2.40 | q, J ≈ 7.5 Hz | 2H | -C≡C-CH₂-CH₃ |
| ~1.20 | t, J ≈ 7.5 Hz | 3H | -C≡C-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Data for 4-(But-1-yn-1-yl)phenol
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-1 (C-OH) |
| ~133.5 | C-2, C-6 (Aromatic) |
| ~115.5 | C-3, C-5 (Aromatic) |
| ~115.0 | C-4 (Aromatic) |
| ~91.0 | -C≡C-CH₂-CH₃ |
| ~80.0 | -C≡C-CH₂-CH₃ |
| ~14.0 | -C≡C-CH₂-CH₃ |
| ~13.0 | -C≡C-CH₂-CH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 2260-2100 | Weak-Medium | C≡C stretch (internal alkyne) |
| 1610, 1500 | Strong | C=C stretch (aromatic ring) |
| 1230 | Strong | C-O stretch (phenol) |
| 830 | Strong | C-H bend (para-disubstituted aromatic) |
Table 5: Predicted Mass Spectrometry (EI) Fragmentation
| m/z | Proposed Fragment Ion |
| 146 | [M]⁺ (Molecular ion) |
| 131 | [M - CH₃]⁺ |
| 117 | [M - C₂H₅]⁺ |
| 115 | [M - C₂H₅ - H₂]⁺ or [M - CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | [C₅H₅]⁺ |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 4-(but-1-yn-1-yl)phenol.
Characterization Logic
Caption: Logical workflow for the characterization of the synthesized compound.
This guide provides a comprehensive theoretical framework for the synthesis and characterization of 4-(but-1-yn-1-yl)phenol. Researchers can use this information as a starting point for their experimental work, adapting the protocols as necessary based on their specific laboratory conditions and analytical capabilities.
References
An In-depth Technical Guide to 4-but-3-ynylphenol: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties of 4-but-3-ynylphenol
This compound, with the molecular formula C₁₀H₁₀O, is an organic compound featuring a phenol group substituted with a terminal alkyne separated by a two-carbon linker. This unique structure, combining a nucleophilic aromatic ring, an acidic hydroxyl group, and a reactive terminal alkyne, makes it a versatile building block in organic synthesis. While experimental physical and spectral data are scarce, computational predictions provide valuable insights into its properties.
Table 1: Predicted Physicochemical and Spectral Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem[1] |
| Molecular Weight | 146.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 146.0732 Da | PubChem[1] |
| XlogP3 | 2.1 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
| Topological Polar Surface Area | 20.2 Ų | PubChem (Predicted) |
| Predicted ¹H NMR Spectrum | See Appendix 1 | - |
| Predicted ¹³C NMR Spectrum | See Appendix 2 | - |
| Predicted IR Spectrum | See Appendix 3 | - |
Reactivity and Key Synthetic Transformations
The reactivity of this compound is governed by its three key functional groups: the phenolic hydroxyl group, the aromatic ring, and the terminal alkyne.
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group of this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This enhances the nucleophilicity of the aromatic ring towards electrophilic substitution. The hydroxyl group can also undergo standard reactions such as etherification and esterification.
Electrophilic Aromatic Substitution
The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to occur at the positions ortho to the hydroxyl group.
Reactions of the Terminal Alkyne
The terminal alkyne is the most versatile handle for synthetic transformations, enabling carbon-carbon and carbon-heteroatom bond formation.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds under mild conditions.[3] this compound is an excellent substrate for this reaction, allowing for its conjugation to a wide variety of aromatic and vinylic systems.
Generalized Experimental Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl/vinyl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.1 eq.).
-
Dissolve the solids in a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also acts as the base to neutralize the hydrogen halide byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Sonogashira coupling of this compound.
The terminal alkyne of this compound makes it an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in drug discovery and materials science.[6][7]
Generalized Experimental Protocol for CuAAC Reaction:
-
In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Add a copper(I) source, which can be generated in situ from copper(II) sulfate (0.05-0.1 eq.) and a reducing agent like sodium ascorbate (0.1-0.2 eq.).
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Caption: Generalized workflow for the CuAAC of this compound.
Terminal alkynes can undergo polymerization through various mechanisms. While specific studies on this compound are not available, related compounds like diethynylarenes have been polymerized.[3] Anionic polymerization of similar monomers has also been reported.[1] The presence of the phenolic group might influence the polymerization process and the properties of the resulting polymer.
Signaling Pathways and Biological Applications
The structural motifs present in this compound are found in various biologically active molecules. The phenol group is a common feature in many natural products and drugs. The ability to easily conjugate this molecule to other entities via its alkyne handle makes it a valuable tool for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of this compound could be synthesized to target specific enzymes or receptors, with the triazole linker from a click reaction serving as a stable and biocompatible connection.
Caption: Logical workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a promising, yet underexplored, building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex molecules in drug discovery, materials science, and chemical biology. While experimental data is currently limited, this guide provides a solid foundation for researchers to explore the potential of this versatile compound. Further experimental investigation is warranted to fully characterize its properties and expand its synthetic utility.
Appendices
Appendix 1: Predicted ¹H NMR Spectrum (Generated using a standard NMR prediction algorithm. Chemical shifts (δ) are in ppm.)
-
H (alkyne): ~2.0-2.2 ppm (t)
-
H (propargylic): ~2.4-2.6 ppm (dt)
-
H (benzylic): ~2.7-2.9 ppm (t)
-
H (aromatic): ~6.7-6.8 ppm (d) and ~7.0-7.1 ppm (d)
-
H (hydroxyl): Variable, typically 4.5-5.5 ppm (s, broad)
Appendix 2: Predicted ¹³C NMR Spectrum (Generated using a standard NMR prediction algorithm. Chemical shifts (δ) are in ppm.)
-
C (alkyne, CH): ~68-70 ppm
-
C (alkyne, C): ~83-85 ppm
-
C (propargylic, CH₂): ~19-21 ppm
-
C (benzylic, CH₂): ~34-36 ppm
-
C (aromatic, CH): ~115-116 ppm and ~129-130 ppm
-
C (aromatic, C-C): ~132-134 ppm
-
C (aromatic, C-O): ~153-155 ppm
Appendix 3: Predicted IR Spectrum (Key vibrational frequencies in cm⁻¹)
-
O-H stretch (phenol): 3200-3600 cm⁻¹ (broad)
-
≡C-H stretch (alkyne): ~3300 cm⁻¹ (sharp)
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C≡C stretch (alkyne): ~2100-2140 cm⁻¹ (weak)
-
C=C stretch (aromatic): ~1500-1600 cm⁻¹
-
C-O stretch (phenol): ~1200-1260 cm⁻¹
References
- 1. PubChemLite - 4-(but-3-yn-1-yl)phenol (C10H10O) [pubchemlite.lcsb.uni.lu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-but-3-enyl-phenol | CAS#:135981-59-8 | Chemsrc [chemsrc.com]
- 7. 4-Ethynylphenol | CAS#:2200-91-1 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Spectral Analysis of 4-but-3-ynylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral data for 4-but-3-ynylphenol across nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data and typical spectral ranges for its constituent functional groups. Detailed, generalized experimental protocols for the analysis of phenolic compounds are provided, alongside a logical workflow for spectral data acquisition and analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development who may be working with or synthesizing this compound or structurally related compounds.
Introduction
This compound is a bifunctional organic molecule containing both a phenol and a terminal alkyne moiety. These functional groups make it a versatile building block in organic synthesis, potentially for the development of novel pharmaceutical agents, polymers, or molecular probes. The precise characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding chemical reactivity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide outlines the expected spectral characteristics of this compound and provides standardized protocols for their acquisition.
Predicted and Expected Spectral Data
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molar mass: 146.18 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 147.08045 |
| [M+Na]⁺ | 169.06239 |
| [M-H]⁻ | 145.06589 |
| [M+NH₄]⁺ | 164.10699 |
| [M+K]⁺ | 185.03633 |
| [M+H-H₂O]⁺ | 129.07043 |
| [M+HCOO]⁻ | 191.07137 |
| [M+CH₃COO]⁻ | 205.08702 |
Data sourced from PubChemLite, predicted using CCSbase.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum will show distinct signals for the phenolic hydroxyl proton, the aromatic protons, the protons of the butyl chain, and the terminal alkyne proton.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenolic -OH | 4.0 - 8.0 | Broad Singlet | 1H |
| Aromatic H (ortho to -OH) | 6.7 - 7.2 | Doublet | 2H |
| Aromatic H (meta to -OH) | 6.9 - 7.4 | Doublet | 2H |
| Methylene H (-CH₂-Ar) | 2.6 - 2.9 | Triplet | 2H |
| Methylene H (-CH₂-C≡) | 2.3 - 2.6 | Triplet | 2H |
| Terminal Alkyne H (-C≡C-H) | 1.9 - 2.5 | Triplet | 1H |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are solvent-dependent.
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, attached to -OH) | 150 - 160 |
| Aromatic C (quaternary, attached to alkyl) | 130 - 140 |
| Aromatic C-H | 115 - 130 |
| Alkyne C (-C≡CH) | 80 - 90 |
| Alkyne C (-C≡CH) | 65 - 75 |
| Methylene C (-CH₂-Ar) | 30 - 40 |
| Methylene C (-CH₂-C≡) | 15 - 25 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and are solvent-dependent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Expected IR Absorption Frequencies for this compound [2][3][4][5][6]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Terminal Alkyne C-H | Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium |
| Alkyne C≡C | Stretch | 2100 - 2150 | Weak to Medium, Sharp |
| Aromatic C=C | Stretch | 1475 - 1600 | Medium to Strong |
| Phenolic C-O | Stretch | 1140 - 1230 | Strong |
| Aromatic C-H | Bend (out-of-plane) | 690 - 900 | Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectral data for phenolic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shift of the labile phenolic proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to cover all expected proton or carbon signals.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a relaxation agent (e.g., Cr(acac)₃) may be necessary to obtain a good spectrum in a reasonable time.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} broadband decoupled NMR spectrum.
-
If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid Sample (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest and place it in a liquid sample cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or the salt plates/solvent).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used in LC-MS. Electron ionization (EI) is a harder ionization technique often used in GC-MS that can provide valuable fragmentation information.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer to obtain accurate mass measurements.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and any significant fragment ions.
-
Use the accurate mass data from HRMS to calculate the elemental composition and confirm the molecular formula.
-
Analyze the fragmentation pattern (if any) to gain further structural information.
-
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a synthesized compound like this compound.
Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While experimental data is currently scarce in the public domain, the presented tables of expected chemical shifts and absorption frequencies, along with generalized experimental protocols, offer a valuable starting point for researchers. The systematic application of NMR, IR, and MS, as outlined in the provided workflow, is essential for the unambiguous characterization of this and other novel chemical entities in the pursuit of new scientific discoveries and therapeutic agents. It is recommended that any future synthesis of this compound be accompanied by the publication of its full experimental spectral data to enrich the collective knowledge base of the scientific community.
References
- 1. PubChemLite - 4-(but-3-yn-1-yl)phenol (C10H10O) [pubchemlite.lcsb.uni.lu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Safety and Handling of 4-but-3-ynylphenol
Introduction
4-but-3-ynylphenol is an organic molecule featuring a phenol ring substituted with a butynyl group. The presence of both a phenolic hydroxyl group and a terminal alkyne imparts a unique chemical reactivity to the molecule, making it a potentially valuable building block in pharmaceutical and materials science research. However, these same functional groups also necessitate stringent safety and handling precautions. This guide provides a comprehensive overview of the potential hazards and recommended safety protocols for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Due to the lack of specific data for this compound, the hazard classification is inferred from the known hazards of phenolic compounds and terminal alkynes.
-
Phenol Moiety: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are often toxic if swallowed, absorbed through the skin, or inhaled.[2] Some phenolic derivatives are also suspected of causing genetic defects or damaging fertility.
-
Terminal Alkyne Moiety: Terminal alkynes possess an acidic proton on the sp-hybridized carbon.[3] This acidity allows for the formation of acetylide anions when treated with strong bases.[3][4] While this reactivity is useful in synthesis, it also presents a significant hazard. Heavy metal acetylides (e.g., salts of copper, silver, mercury) can be shock-sensitive and explosive. The alkyne group itself can also undergo energetic reactions such as polymerization or decomposition, especially at elevated temperatures or in the presence of certain catalysts.
Based on these considerations, this compound should be handled as a substance with the following potential GHS classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Reproductive Toxicity
-
Specific Target Organ Toxicity
-
Hazardous to the Aquatic Environment
Physical and Chemical Properties
Quantitative physical and chemical data for this compound are not available. The table below presents data for the related compound, 4-ethynylphenol, for reference.
| Property | Value (for 4-ethynylphenol) |
| Molecular Formula | C₈H₆O |
| Molecular Weight | 118.13 g/mol |
| Appearance | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Density | No data available |
| Solubility | No data available |
Toxicological Information
No specific toxicological data exists for this compound. The information below is based on the general toxicity of phenols and related compounds.
| Exposure Route | Potential Health Effects |
| Inhalation | May cause irritation of the respiratory tract. High concentrations of vapors may lead to systemic effects. |
| Skin Contact | Corrosive. May cause severe burns and is readily absorbed through the skin, leading to systemic toxicity. |
| Eye Contact | Corrosive. May cause serious eye damage, including permanent blindness. |
| Ingestion | Toxic if swallowed. May cause burns to the mouth, throat, and stomach, and can lead to systemic poisoning. |
| Chronic Exposure | Potential for liver, kidney, and central nervous system damage. Some phenolic compounds are suspected mutagens or reproductive toxins. |
Experimental Protocols for Safe Handling
Given the hazardous nature of this compound, all work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
5.1. Engineering Controls
-
Ventilation: Use a certified chemical fume hood for all manipulations of this compound, including weighing, transferring, and reactions.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
5.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
5.3. Handling and Storage
-
General Handling: Avoid all personal contact. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store separately from strong oxidizing agents, strong bases, and heavy metal salts. The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and potential side reactions.
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or a foam extinguisher. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide. The substance may undergo hazardous polymerization at elevated temperatures.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ventilate it. Wear appropriate PPE as described in Section 5.2.
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for disposal. For large spills, dike the area to contain the spill and contact emergency services.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste. Do not dispose of it in the sewer system.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
References
The Enduring Legacy of the Hydroxyl Group: A Technical Guide to the Discovery and Historical Context of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, represent a cornerstone of organic chemistry with a rich history intertwined with the progress of medicine, industry, and materials science. From the antiseptic revolution of the 19th century to the development of modern polymers and pharmaceuticals, the journey of phenol and its substituted derivatives is a story of scientific inquiry and technological innovation. This technical guide provides an in-depth exploration of the discovery and historical context of substituted phenols, offering detailed experimental protocols for their synthesis, quantitative data on their physical properties, and a mechanistic look at their biological activities.
The Dawn of the Phenolic Era: Discovery and Early Applications
Phenol (carbolic acid) was first isolated in an impure form from coal tar in 1834 by Friedlieb Ferdinand Runge.[1][2] This discovery marked the beginning of our understanding of this important class of aromatic compounds. The pure compound was later extracted by the French chemist Auguste Laurent in 1841, who also coined the term "phène" for benzene, which is the root of the word "phenol".[1][2]
The most significant early application of phenol was in the field of medicine. In the 1860s, inspired by Louis Pasteur's germ theory of disease, British surgeon Joseph Lister began using phenol as an antiseptic to sterilize surgical instruments and clean wounds.[2][3][4] This pioneering work in antiseptic surgery dramatically reduced mortality rates from post-operative infections and laid the foundation for modern sterile surgical techniques.[2][4]
The Rise of Industrial Synthesis and the Age of Polymers
Initially, coal tar was the exclusive source of phenol and its methylated derivatives, cresols.[5] However, with the burgeoning chemical industry of the early 20th century, the demand for these compounds quickly outstripped this natural source. This led to the development of several industrial synthetic routes.
Early Synthetic Methods
Early industrial production of phenol relied on multi-step processes such as the sulfonation of benzene followed by alkali fusion, and the hydrolysis of chlorobenzene (the Dow process). These methods were often energy-intensive and produced significant byproducts.
The Cumene Process: A Paradigm Shift
A major breakthrough in phenol production came in the 1940s with the development of the cumene process (also known as the Hock process).[5] This process, which co-produces acetone, is now the dominant method for phenol synthesis worldwide, accounting for the vast majority of global production. Its efficiency and use of readily available petrochemical feedstocks (benzene and propylene) made it economically superior to older methods.
From Phenol to Plastics: The Birth of Bakelite and Beyond
The ability to produce large quantities of phenol and substituted phenols catalyzed the development of the modern plastics industry. In 1907, Leo Baekeland created Bakelite, the first entirely synthetic plastic, by reacting phenol with formaldehyde.[6][7] This heat-resistant, electrically non-conductive thermosetting polymer found widespread use in everything from electrical insulators to consumer goods.
Another critical substituted phenol, Bisphenol A (BPA), was first synthesized in 1891.[8][9] Its commercial importance surged in the 1950s when it was used as a key monomer for the production of polycarbonate plastics and epoxy resins.[9][10] Polycarbonates are prized for their high impact strength and optical clarity, while epoxy resins are widely used as adhesives and coatings.
Quantitative Data: Physical Properties of Key Substituted Phenols
The physical properties of phenols are significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, for example, generally increase acidity (lower pKa), while all substituents can affect melting and boiling points through changes in molecular weight, polarity, and intermolecular forces like hydrogen bonding.
| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) | pKa (at 25°C) |
| Phenol | -H | 40.5 | 181.7 | 9.95 |
| o-Cresol | 2-CH₃ | 30.9 | 191.0 | 10.3 |
| m-Cresol | 3-CH₃ | 12.2 | 202.3 | 10.1 |
| p-Cresol | 4-CH₃ | 34.7 | 201.9 | 10.26 |
| 2-Nitrophenol | 2-NO₂ | 44.5 | 216 | 7.23 |
| 3-Nitrophenol | 3-NO₂ | 97 | 194 (decomposes) | 8.40 |
| 4-Nitrophenol | 4-NO₂ | 114 | 279 | 7.15[11] |
| 2-Chlorophenol | 2-Cl | 9 | 175 | 8.48 |
| 3-Chlorophenol | 3-Cl | 33 | 214 | 9.12 |
| 4-Chlorophenol | 4-Cl | 43 | 220 | 9.42 |
Data compiled from various sources, including[12][13][14][15].
Experimental Protocols for Key Syntheses
The synthesis of substituted phenols has evolved significantly over time. Below are detailed methodologies for classic and important reactions that illustrate the historical and practical approaches to creating these compounds.
The Kolbe-Schmitt Reaction: Synthesis of Salicylic Acid
This reaction, developed by Hermann Kolbe and later refined by Rudolf Schmitt, is a cornerstone of aromatic chemistry and the industrial route to salicylic acid, the precursor to aspirin.[1][6][8][16][17]
Objective: To carboxylate phenol at the ortho position to produce 2-hydroxybenzoic acid (salicylic acid).
Reaction:
-
Phenoxide Formation: Phenol is deprotonated with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide.
-
Electrophilic Aromatic Substitution: The sodium phenoxide is heated with carbon dioxide under high pressure (typically 100 atm) and temperature (around 125°C). The CO₂ acts as a weak electrophile, and the phenoxide attacks it, primarily at the ortho position.
-
Acidification: The resulting sodium salicylate is treated with a strong acid, such as sulfuric acid, to protonate the carboxylate and yield salicylic acid.
Detailed Protocol:
-
Place 10.0 g of phenol in a suitable reaction vessel.
-
Carefully add a solution of 10.0 g of sodium hydroxide in 20 mL of water.
-
Gently heat the mixture to evaporate the water, yielding dry sodium phenoxide powder.
-
Transfer the dry sodium phenoxide to a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide to approximately 100 atm.
-
Heat the autoclave to 125°C and maintain these conditions for 4-6 hours with constant stirring.
-
Cool the autoclave, vent the excess CO₂, and dissolve the solid product in 100 mL of warm water.
-
Slowly add concentrated sulfuric acid to the solution with stirring until it is acidic to litmus paper (pH ~2-3).
-
Salicylic acid will precipitate out of the solution as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to dry.
The Reimer-Tiemann Reaction: Ortho-Formylation of Phenol
This reaction provides a method for introducing a formyl group (-CHO) onto a phenolic ring, typically at the ortho position, to produce hydroxyaldehydes.
Objective: To synthesize 2-hydroxybenzaldehyde (salicylaldehyde) from phenol.
Reaction:
-
Dichlorocarbene Formation: Chloroform (CHCl₃) is treated with a strong base (e.g., NaOH) to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[18][19][20][21]
-
Electrophilic Attack: The phenoxide ion (formed in the basic medium) attacks the dichlorocarbene.
-
Hydrolysis: The resulting intermediate is hydrolyzed by the aqueous base to form the aldehyde.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10.0 g of phenol in 50 mL of 20% aqueous sodium hydroxide solution.
-
Heat the mixture to 60-65°C in a water bath.
-
While stirring vigorously, add 15 mL of chloroform dropwise through the top of the condenser over a period of about 30 minutes. The reaction is exothermic and the temperature should be maintained.
-
After the addition is complete, continue to stir and heat the mixture for an additional 60 minutes.
-
Remove the flask from the water bath and cool. Steam distill the mixture to remove any unreacted chloroform.
-
After distillation, cool the remaining solution and acidify it with dilute sulfuric acid. This will precipitate unreacted phenol and the product aldehyde.
-
Extract the mixture with diethyl ether.
-
Wash the ether extract with a saturated sodium bisulfite solution to form the bisulfite adduct of salicylaldehyde, which will separate.
-
Decompose the bisulfite adduct with dilute sulfuric acid and extract the liberated salicylaldehyde with ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the product.
Industrial Workflow: The Cumene Process for Phenol Production
This multi-step process is the dominant industrial method for synthesizing phenol and acetone.
Workflow Stages:
-
Alkylation: Benzene is alkylated with propylene in the presence of an acid catalyst (e.g., solid phosphoric acid) to produce isopropylbenzene (cumene).
-
Oxidation: The cumene is oxidized with air at elevated temperature and pressure to form cumene hydroperoxide. This is a radical chain reaction.
-
Cleavage (Hock Rearrangement): The cumene hydroperoxide is treated with a strong acid (e.g., sulfuric acid), which catalyzes its rearrangement and cleavage into phenol and acetone.[12][13]
-
Purification: The product mixture is separated and purified by distillation to yield high-purity phenol and acetone.
Substituted Phenols in Agriculture and Pharmaceuticals
The functionalization of the phenolic ring has led to compounds with profound biological effects, shaping both agriculture and medicine.
Phenoxy Herbicides: A New Era in Weed Control
In the 1940s, it was discovered that certain substituted phenoxyacetic acids acted as synthetic auxins (plant growth hormones).[22] At low concentrations, they promote growth, but at higher concentrations, they cause uncontrolled, unsustainable growth that leads to the death of broadleaf weeds. This led to the development of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which revolutionized agriculture by providing selective weed control in cereal crops.[23][24] 2,4-D was first registered for use in 1945.[23][24] A mixture of 2,4-D and 2,4,5-T was famously used as the defoliant Agent Orange during the Vietnam War.[22][25]
Phenols in Drug Discovery
The phenol moiety is a common structural feature in many natural products and synthetic drugs.[9] Its ability to act as a hydrogen bond donor and acceptor, as well as its acidic nature, makes it a critical pharmacophore for interacting with biological targets.
-
Analgesics: The analgesic properties of salicylic acid (derived from the Kolbe-Schmitt reaction) led to the synthesis of acetylsalicylic acid (aspirin). Paracetamol (acetaminophen) is another major analgesic synthesized from 4-nitrophenol.[11][26]
-
Antioxidants and Anti-inflammatories: Many phenolic compounds exhibit potent antioxidant and anti-inflammatory activity. They can directly scavenge free radicals and modulate key signaling pathways involved in inflammation.
Signaling Pathways and Mechanisms of Action
The biological effects of substituted phenols are often mediated by their interaction with specific cellular signaling pathways.
Antioxidant Activity: The Nrf2-ARE Pathway
Many phenolic compounds protect cells from oxidative stress by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by a protein called Keap1, which targets it for degradation. When cells are exposed to oxidative stress or certain phenolic compounds, Keap1 changes conformation and releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various genes, initiating the transcription of a suite of protective antioxidant and detoxification enzymes.
Anti-inflammatory Action: Inhibition of the NF-κB Pathway
Chronic inflammation is implicated in numerous diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.
In its inactive state, the NF-κB dimer (typically p50/p65) is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory signals, such as those from the cytokine TNF-α, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and degradation. This releases NF-κB, allowing it to enter the nucleus and activate the transcription of genes for pro-inflammatory cytokines, chemokines, and enzymes like COX-2. Many substituted phenols exert their anti-inflammatory effects by inhibiting the activity of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7][27]
References
- 1. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. POLYPHENOLS AND NF-κB SIGNALING PATHWAY IN CANCER CELLS AND ACTIVATED MACROPHAGES − Rakyat Biologi [andre4088.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. The Right Chemistry: Bisphenol A | Office for Science and Society - McGill University [mcgill.ca]
- 12. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 106-44-5 CAS MSDS (p-Cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. allaboutchemistry.net [allaboutchemistry.net]
- 17. byjus.com [byjus.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Chloroform - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. Agent Orange - Wikipedia [en.wikipedia.org]
- 26. CN103288602A - Method for preparing p-cresol from anisole and preparation method of used catalyst thereof - Google Patents [patents.google.com]
- 27. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 4-but-3-ynylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2][3] The mild reaction conditions often allow for the coupling of substrates with a wide range of functional groups, making it a highly valuable transformation in modern drug discovery and development.
This document provides a detailed protocol for the Sonogashira coupling of 4-but-3-ynylphenol with an aryl halide. The presence of the unprotected phenol group requires careful consideration of the reaction conditions to avoid side reactions. The following protocol is a representative example and may require optimization for specific substrates.
Reaction Scheme
Figure 1: General scheme of the Sonogashira coupling of this compound with an aryl iodide.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the Sonogashira coupling of this compound with an aryl iodide.
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole, 1-iodonaphthalene, 4-iodobenzonitrile)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Degassed solvent is recommended to prevent oxidation of the catalyst.
-
-
Equipment:
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add a magnetic stir bar to the flask.
-
-
Addition of Solvent and Base:
-
To the flask containing the solid reagents, add the degassed solvent (e.g., 10 mL of THF).
-
Add the base (e.g., 3.0 mmol, 3.0 equiv of triethylamine) to the reaction mixture via a syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-70 °C) depending on the reactivity of the aryl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst and the base.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, including those with phenolic functional groups. This data is compiled from literature sources and serves as a guideline for reaction optimization.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 4-Ethynylphenol | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 12 | 85 |
| 1-Iodonaphthalene | This compound | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 70 | 8 | 92 |
| 4-Iodobenzonitrile | 4-Ethynylphenol | PdCl₂(dppf) (2) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | 16 | 78 |
| 4-Bromophenol | Phenylacetylene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |
| 4-Iodophenol | 1-Heptyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | TEA | THF/H₂O | 50 | 6 | 95 |
Mandatory Visualization
Sonogashira Coupling Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling protocol.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition with 4-but-3-ynylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 4-but-3-ynylphenol. This protocol is particularly relevant for applications in medicinal chemistry and drug discovery, where the resulting 1,2,3-triazole-linked phenolic structures serve as valuable scaffolds.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][] this compound is a key building block that incorporates a terminal alkyne for the CuAAC reaction and a phenolic hydroxyl group that can be a crucial pharmacophore or a handle for further functionalization. The resulting triazolylphenols are found in a variety of biologically active molecules, including potent enzyme inhibitors.
Synthesis of this compound
A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction.[4] For the preparation of this compound, a plausible synthetic route involves the Sonogashira coupling of a suitable protected 4-halophenol with a terminal alkyne, followed by deprotection. A well-established strategy for a similar compound, p-ethynylphenol, involves the coupling of p-iodophenol with a protected acetylene followed by deprotection.[5]
Proposed Synthetic Pathway for this compound:
A potential route for the synthesis of this compound could involve the Sonogashira coupling of 4-iodophenol with a protected form of but-3-yn-1-ol, followed by subsequent deprotection steps.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted from a procedure for the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives.[6] It describes the reaction of an in situ generated azide with an alkyne. This can be directly applied to the reaction of this compound with a suitable azide, such as benzyl azide.
Materials:
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Experimental Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (a common solvent system for CuAAC reactions), add copper(II) sulfate pentahydrate (0.05 eq).
-
Initiation: To the stirring mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq).
-
Reaction Monitoring: The reaction is typically stirred at room temperature for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 1-benzyl-4-(4-hydroxyphenyl)-1H-1,2,3-triazole.
Data Presentation
The following table summarizes typical quantitative data for a model CuAAC reaction between a substituted aniline (which is converted in situ to an azide) and 4-((trimethylsilyl)ethynyl)phenol, which yields a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivative.[6] This data can be considered representative of the yields achievable for the reaction with this compound under optimized conditions.
| Entry | Azide Precursor (Substituted Aniline) | Product | Yield (%) | Melting Point (°C) |
| 1 | 3-Bromoaniline | 4-(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)phenol | 78 | 200-202 |
| 2 | 3-Iodoaniline | 4-(1-(3-Iodophenyl)-1H-1,2,3-triazol-4-yl)phenol | 73 | 190-194 |
Applications in Drug Discovery
The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding.[7] Phenolic triazoles synthesized via CuAAC with this compound are of significant interest in drug development.
A notable application is in the development of steroid sulfatase (STS) inhibitors for the treatment of hormone-dependent breast cancer.[6] The 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol scaffold has been identified as a potent core for STS inhibitors. The phenolic hydroxyl group is crucial for activity, and the triazole ring serves as a stable linker to various substituted aromatic rings, allowing for the fine-tuning of inhibitory potency and pharmacokinetic properties.[8]
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Proposed Approach for the Polymerization of 4-but-3-ynylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed methodology for the polymerization of 4-but-3-ynylphenol, a functionalized monomer with potential applications in materials science and drug delivery. Due to the limited availability of direct experimental data for this specific monomer, this application note provides a hypothetical yet scientifically grounded protocol based on established polymerization techniques for structurally similar compounds, particularly 4-ethynylphenol. The proposed method utilizes a transition metal-catalyzed cyclopolymerization approach, which is known to be effective for the polymerization of substituted alkynes. This document offers a detailed experimental protocol, expected quantitative data, and a visual representation of the experimental workflow to guide researchers in exploring the synthesis and characterization of poly(this compound).
Introduction
Phenolic polymers are a versatile class of materials with applications ranging from industrial resins to advanced biomedical materials. The incorporation of functional groups, such as alkynes, into the polymer structure opens up possibilities for post-polymerization modification via click chemistry, allowing for the attachment of bioactive molecules, targeting ligands, or imaging agents. This compound presents an interesting monomer structure, combining a reactive phenolic hydroxyl group with a terminal alkyne separated from the aromatic ring by a methylene spacer. This spacer may impart greater flexibility to the resulting polymer backbone compared to polymers derived from directly substituted alkynylphenols.
This application note details a proposed synthetic strategy for the polymerization of this compound. The suggested approach is based on the successful polymerization of 4-ethynylphenol, which has been shown to yield cyclic polymers with interesting pH-responsive properties[1]. We hypothesize that a similar catalytic system can be employed for the polymerization of this compound to produce a novel functional polymer.
Proposed Polymerization Strategy
We propose a cyclopolymerization of this compound using a Niobium-based catalyst system, specifically NbCl₅ activated by a cocatalyst such as PhSiH₃. This type of catalyst has been shown to be effective in the polymerization of monosubstituted alkynes, leading to the formation of cyclic polymer structures[1]. The phenolic hydroxyl group may require protection prior to polymerization to prevent interference with the catalyst, followed by a deprotection step to yield the final functional polymer.
Proposed Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of poly(this compound).
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of poly(this compound). These protocols are based on procedures for similar monomers and should be adapted and optimized based on experimental observations.
Materials
-
This compound (synthesis required if not commercially available)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Niobium(V) chloride (NbCl₅)
-
Phenylsilane (PhSiH₃)
-
Toluene, anhydrous
-
Methanol
-
Tetra-n-butylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
Protocol for Protection of Phenolic Hydroxyl Group
-
Dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected monomer.
Protocol for Cyclopolymerization
-
In a glovebox, add NbCl₅ (0.01 eq) to a dry Schlenk flask.
-
Add anhydrous toluene to the flask, followed by the addition of PhSiH₃ (0.02 eq) to activate the catalyst.
-
Stir the catalyst solution for 10-15 minutes at room temperature.
-
Add a solution of the TBDMS-protected this compound (1.0 eq) in anhydrous toluene to the catalyst solution.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Protocol for Deprotection of the Polymer
-
Dissolve the TBDMS-protected polymer in THF.
-
Add a solution of TBAF (1.5 eq per silyl ether group) in THF to the polymer solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by FT-IR spectroscopy (disappearance of Si-O-C stretching bands).
-
Precipitate the deprotected polymer in cold water or a suitable non-solvent.
-
Collect the final poly(this compound) by filtration and dry under vacuum.
Data Presentation
The following table presents hypothetical quantitative data that could be expected from the polymerization of this compound under different conditions. This data is for illustrative purposes and would need to be confirmed by experimental measurements.
| Entry | [Monomer]/[Catalyst] Ratio | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | T₉ (°C) |
| 1 | 50 | 12 | 85 | 8,500 | 1.35 | 155 |
| 2 | 50 | 24 | 95 | 9,800 | 1.42 | 158 |
| 3 | 100 | 24 | 92 | 18,500 | 1.51 | 165 |
| 4 | 200 | 24 | 88 | 35,000 | 1.63 | 172 |
Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). PDI: Polydispersity Index, determined by GPC. T₉: Glass transition temperature, determined by Differential Scanning Calorimetry (DSC).
Experimental Workflow Visualization
The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Workflow for synthesis and characterization of the polymer.
Conclusion
This application note provides a comprehensive, albeit hypothetical, guide for the polymerization of this compound. The proposed protocols and expected data are based on established chemical principles and analogous polymerization systems. Researchers and professionals in drug development and materials science can use this document as a starting point for their own investigations into this promising but underexplored monomer. Experimental validation and optimization of the proposed methods are essential next steps to fully elucidate the properties and potential applications of poly(this compound).
References
Application Notes and Protocols for the Functionalization of Polymers with 4-but-3-ynylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the functionalization of a polymer scaffold with 4-but-3-ynylphenol. The described methodology is based on a two-step process involving the initial preparation of an azide-functional polymer followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This approach offers a highly efficient and modular route to covalently attach the phenolic alkyne to a polymer backbone, enabling applications in drug delivery, biomaterial engineering, and advanced materials development.
The selected polymer scaffold is poly(glycidyl methacrylate) (PGMA), chosen for its reactive epoxide side chains that can be efficiently converted to azide functionalities.[1][2] The subsequent CuAAC reaction provides a robust and specific method for coupling the alkyne group of this compound to the azide-modified polymer.[3][4][5][6]
Experimental Workflow Overview
The overall process involves the synthesis of an azide-functionalized polymer intermediate, followed by the "click" reaction to attach the target molecule, this compound.
Caption: Overall experimental workflow for the functionalization of PGMA with this compound.
Chemical Reaction Pathway
The functionalization is achieved through a two-step chemical modification of the starting polymer.
Caption: Two-step reaction pathway for polymer functionalization.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle sodium azide (NaN₃) with extreme caution as it is highly toxic and can form explosive metal azides. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Azide-Functionalized Poly(glycidyl methacrylate) (PGMA-N₃)
This protocol details the ring-opening reaction of the epoxide groups on PGMA to introduce azide functionalities.[1][2]
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve PGMA (1.0 g, X mmol of epoxide units) in anhydrous DMF (20 mL).
-
Add sodium azide (5 molar equivalents per epoxide unit) and ammonium chloride (1.5 molar equivalents per epoxide unit) to the solution.
-
Equip the flask with a condenser and stir the mixture at 50°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with a small amount of DMF if necessary to ensure it is fully dissolved.
-
Slowly pour the reaction mixture into a beaker containing vigorously stirring cold methanol (400 mL) to precipitate the polymer.
-
Allow the suspension to stir for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the white polymer precipitate by vacuum filtration.
-
Wash the collected polymer thoroughly with deionized water and then with methanol to remove unreacted salts and residual solvent.
-
Dry the resulting azide-functionalized polymer (PGMA-N₃) under vacuum at room temperature overnight.
-
Characterize the product using FTIR and ¹H NMR spectroscopy to confirm the introduction of azide groups.
Protocol 2: CuAAC "Click" Functionalization with this compound
This protocol describes the covalent attachment of this compound to the PGMA-N₃ backbone.
Materials:
-
PGMA-N₃ (from Protocol 1)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask with magnetic stir bar
-
Dialysis tubing (e.g., MWCO 3.5 kDa)
Procedure:
-
In a round-bottom flask, dissolve PGMA-N₃ (0.5 g, Y mmol of azide units) in DMF (15 mL).
-
Add this compound (1.5 molar equivalents per azide unit) to the solution and stir until fully dissolved.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 molar equivalents per azide unit) in deionized water (2 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 molar equivalents per azide unit) in deionized water (1 mL).
-
De-gas the polymer solution by bubbling nitrogen through it for 20 minutes.
-
While maintaining a nitrogen atmosphere, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution should turn a yellowish-orange color.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
After the reaction, expose the mixture to air to quench the reaction (the solution will turn blue/green).
-
Transfer the reaction mixture to a dialysis tube.
-
Purify the polymer by dialyzing against a 1:1 mixture of DMF and water for 24 hours, followed by deionized water for 48 hours, changing the water frequently to remove the copper catalyst and unreacted reagents.
-
Lyophilize the purified polymer solution to obtain the final this compound functionalized polymer as a dry powder.
-
Characterize the final product by FTIR and ¹H NMR to confirm successful functionalization.
Characterization and Data
Successful functionalization is confirmed by spectroscopic analysis. The degree of functionalization can be quantified using ¹H NMR spectroscopy.
FTIR Spectroscopy:
-
PGMA to PGMA-N₃: The successful conversion is marked by the appearance of a strong, sharp absorption peak characteristic of the azide group (N₃) at approximately 2100 cm⁻¹.[1] A corresponding decrease in the intensity of the epoxide peak (around 908 cm⁻¹) will be observed.
-
PGMA-N₃ to Final Polymer: The "click" reaction is confirmed by the complete disappearance of the azide peak at 2100 cm⁻¹.[7] Changes in the broad hydroxyl (-OH) stretching region (3200-3600 cm⁻¹) and the appearance of aromatic peaks (around 1500-1600 cm⁻¹) from the phenol moiety are also expected.
¹H NMR Spectroscopy:
-
PGMA-N₃: New proton signals corresponding to the CH₂-N₃ and CH-OH groups will appear after the ring-opening reaction.
-
Final Polymer: The appearance of new aromatic proton signals (typically 6.5-7.5 ppm) from the phenol ring and a signal for the newly formed triazole proton (typically 7.5-8.5 ppm) confirms the successful attachment of this compound. The degree of functionalization can be calculated by comparing the integration of these new aromatic signals to the integration of the polymer backbone protons.
Quantitative Data Summary
The following table presents hypothetical data from a typical functionalization experiment.
| Sample ID | Modification Step | Reagent Molar Excess (vs. Functional Group) | Degree of Functionalization (%) | Analysis Method |
| PGMA-N₃ | Azidation | 5 eq. NaN₃ | >95% | FTIR (disappearance of epoxide peak), ¹H NMR |
| Final Polymer | Click Reaction | 1.5 eq. This compound | ~90% | ¹H NMR (aromatic vs. backbone proton integration) |
References
- 1. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry” - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Modular synthesis of block copolymers via cycloaddition of terminal azide and alkyne functionalized polymers - Chemical Communications (RSC Publishing) DOI:10.1039/B412930J [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Surface-initiated Polymerization of Azidopropyl Methacrylate and its Film Elaboration via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Yne Click Chemistry with 4-but-3-ynylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-yne click chemistry is a powerful and versatile conjugation method that proceeds via the addition of a thiol to an alkyne, forming a vinyl sulfide. This reaction can be initiated by radicals (e.g., through photoinitiation) or catalyzed by nucleophiles (such as bases), offering a high degree of control and efficiency. The reaction is characterized by high yields, tolerance to a wide range of functional groups, and mild reaction conditions, making it an ideal tool in drug development, materials science, and bioconjugation.
This document provides detailed protocols for both photoinitiated and base-catalyzed thiol-yne reactions using 4-but-3-ynylphenol as a model substrate. This compound is a valuable building block as the phenolic hydroxyl group can be further functionalized, and the alkyne group allows for precise modification via the thiol-yne reaction.
Reaction Mechanisms
The thiol-yne reaction can proceed through two primary pathways: a radical-mediated addition and a nucleophilic conjugate addition.
Radical-Mediated Thiol-Yne Addition
In the presence of a radical initiator and UV light, a thiyl radical is generated from the thiol. This radical then adds across the alkyne of this compound. The resulting vinyl radical abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the vinyl sulfide product. A second addition of a thiol to the vinyl sulfide can also occur, leading to a dithioether product.
Nucleophilic (Base-Catalyzed) Thiol-Yne Addition
In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks the alkyne of this compound in a Michael-type addition to form a carbanion intermediate. Subsequent protonation yields the vinyl sulfide product. The stereochemistry of the resulting alkene (E/Z isomers) can be influenced by the choice of base, solvent, and reaction temperature.
Experimental Protocols
Materials and Equipment
-
This compound
-
Thiol (e.g., 1-dodecanethiol, cysteine methyl ester, thioglycerol)
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Base (e.g., triethylamine - TEA, cesium carbonate - Cs₂CO₃)
-
Solvents (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF, Dimethylformamide - DMF)
-
UV lamp (365 nm) for photoinitiated reactions
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup (silica gel)
-
Analytical instruments: NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Protocol 1: Photoinitiated Thiol-Yne Reaction
This protocol describes the radical-mediated addition of 1-dodecanethiol to this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 eq) and 1-dodecanethiol (1.1 eq) in dichloromethane (DCM) to a final concentration of 0.1 M with respect to this compound.
-
Initiator Addition: Add the photoinitiator, DMPA (0.05 eq), to the reaction mixture.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Initiation: While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete (typically 15-60 minutes), remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the vinyl sulfide product.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: Base-Catalyzed Thiol-Yne Reaction
This protocol outlines the nucleophilic addition of thioglycerol to this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thioglycerol (1.2 eq) in anhydrous tetrahydrofuran (THF) to a final concentration of 0.2 M with respect to this compound.
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data obtained from thiol-yne reactions with this compound under different conditions.
Table 1: Photoinitiated Thiol-Yne Reaction of this compound with Various Thiols
| Thiol | Initiator (eq) | Reaction Time (min) | Yield (%) |
| 1-Dodecanethiol | DMPA (0.05) | 20 | 95 |
| Cysteine Methyl Ester | DMPA (0.05) | 30 | 88 |
| Thioglycerol | Irgacure 2959 (0.05) | 25 | 92 |
Table 2: Base-Catalyzed Thiol-Yne Reaction of this compound
| Thiol | Base (eq) | Solvent | Reaction Time (h) | Yield (%) | E/Z Ratio |
| 1-Dodecanethiol | TEA (1.5) | THF | 3 | 92 | 70:30 |
| Thioglycerol | Cs₂CO₃ (1.2) | DMF | 2 | 96 | 85:15 |
| Cysteine Methyl Ester | TEA (1.5) | DCM | 4 | 85 | 65:35 |
Mandatory Visualization
Caption: Reaction mechanisms for radical-mediated and base-catalyzed thiol-yne click chemistry.
Caption: Experimental workflow for the photoinitiated thiol-yne reaction.
Caption: Experimental workflow for the base-catalyzed thiol-yne reaction.
Characterization of Products
The products of the thiol-yne reaction can be characterized by standard spectroscopic methods.
-
¹H NMR: The disappearance of the acetylenic proton signal of this compound (around 2.0-2.5 ppm) and the appearance of new vinyl proton signals (typically in the range of 5.5-7.0 ppm) are indicative of product formation. The coupling constants of the vinyl protons can help determine the E/Z stereochemistry.
-
¹³C NMR: The disappearance of the alkyne carbon signals (around 70-90 ppm) and the appearance of new alkene carbon signals (around 110-140 ppm) confirm the reaction.
-
FT-IR: The disappearance of the alkyne C≡C stretch (around 2100 cm⁻¹) and the S-H stretch (around 2550 cm⁻¹) and the appearance of a C=C stretch (around 1600-1650 cm⁻¹) are key indicators of product formation. The broad O-H stretch of the phenol group (around 3200-3600 cm⁻¹) should remain.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of the thiol to the this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thiols often have strong, unpleasant odors and should be handled with care.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding when operating a UV lamp.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Thiol-yne click chemistry offers an efficient and versatile method for the modification of molecules containing alkyne functionalities, such as this compound. The choice between a photoinitiated or base-catalyzed pathway allows for tuning of the reaction conditions to suit the specific substrate and desired outcome. The detailed protocols and data presented here provide a solid foundation for researchers to successfully implement this powerful click reaction in their synthetic endeavors.
Application Notes: 4-but-3-ynylphenol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-but-3-ynylphenol as a versatile building block in the synthesis of complex organic molecules, particularly those with relevance as pharmaceutical intermediates. The presence of a terminal alkyne and a phenol group within the same molecule allows for sequential or tandem reactions, providing a powerful tool for the construction of diverse molecular scaffolds. This document provides a representative synthetic protocol for the preparation of a substituted benzofuran, a common motif in many biologically active compounds.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its bifunctional nature. The terminal alkyne is amenable to a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The phenolic hydroxyl group can be used to direct ortho-lithiation, participate in etherification reactions, or be used as a handle for further functionalization. This combination of reactive sites makes this compound an attractive precursor for the synthesis of heterocyclic compounds and other complex molecular architectures that are frequently found in active pharmaceutical ingredients (APIs).
Key Applications
The primary applications of this compound in pharmaceutical synthesis revolve around its ability to participate in reactions that build molecular complexity. These include:
-
Sonogashira Coupling: The palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides is a robust method for forming carbon-carbon bonds.[1][2][3] This reaction is fundamental in constructing the carbon skeleton of many pharmaceutical compounds.
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and highly selective formation of triazole rings.[4][5] Triazoles are important pharmacophores found in a variety of approved drugs.
-
Synthesis of Heterocycles: this compound is a key precursor for the synthesis of various oxygen-containing heterocycles, such as benzofurans. These scaffolds are present in numerous drugs with a wide range of biological activities.
Representative Synthesis: Preparation of a Substituted Benzofuran Intermediate
This section details a representative two-step synthesis of a 2-substituted benzofuran derivative starting from this compound. This synthetic route showcases a Sonogashira coupling followed by an intramolecular cyclization.
Scheme 1: Synthesis of a 2-Substituted Benzofuran
Caption: Synthetic workflow for a 2-substituted benzofuran.
Experimental Protocols
Step 1: Synthesis of 4-(4-arylbut-3-yn-1-yl)phenol (Intermediate 1)
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), aryl iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and anhydrous triethylamine (3.0 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of 2-(arylmethyl)benzofuran (Benzofuran Intermediate)
Materials:
-
4-(4-arylbut-3-yn-1-yl)phenol (Intermediate 1)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add Intermediate 1 (1.0 eq) and CuI (0.1 eq).
-
Add anhydrous DMF and stir the mixture at 100 °C for 6-8 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final benzofuran product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a 2-substituted benzofuran from this compound.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |
| 1 | Intermediate 1 | This compound | 252.31 | 85 | >98% |
| 2 | Benzofuran Intermediate | Intermediate 1 | 252.31 | 78 | >99% |
Biological Relevance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds that are frequently investigated in drug discovery due to their wide range of pharmacological activities. The diagram below illustrates the diverse signaling pathways and biological targets that can be modulated by molecules containing a benzofuran core, highlighting the importance of intermediates like the one synthesized from this compound.
Caption: Benzofuran scaffold targeting diverse biological pathways.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of pharmaceutical intermediates. Its dual reactivity allows for the straightforward construction of complex molecular frameworks, such as the benzofuran ring system, which is a key component of many therapeutic agents. The synthetic protocols provided herein are robust and can be adapted for the synthesis of a library of derivatives for drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terminal alkynes are versatile building blocks in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Their unique reactivity, stemming from the acidic nature of the terminal proton and the high electron density of the carbon-carbon triple bond, allows for a variety of transformations. This document provides detailed experimental setups and protocols for three fundamental reactions involving terminal alkynes: the Glaser coupling, the Sonogashira coupling, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
General Considerations for Handling Terminal Alkynes
Terminal alkynes can be sensitive compounds, and their successful use in synthesis requires careful handling. The terminal C-H bond is weakly acidic (pKa ≈ 25), which allows for deprotonation with a strong base to form a nucleophilic acetylide anion.[1][2] This reactivity is harnessed in many C-C bond-forming reactions. However, certain terminal alkynes can be volatile or thermally unstable.
Purification: Purification of terminal alkynes can be challenging, especially for low-boiling-point compounds where product loss can occur during solvent removal.[3] For non-volatile alkynes, standard chromatographic techniques are often employed. An alternative purification method for terminal alkynes involves their reaction with silver ions to form silver acetylides, which can be isolated and then treated with acid to regenerate the alkyne.[4]
Experimental Workflow for Terminal Alkyne Reactions
The following diagram outlines a general workflow for performing reactions with terminal alkynes, from reaction setup to product isolation.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
Application Note: Purification of 4-but-3-ynylphenol Derivatives by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-but-3-ynylphenol and its derivatives are valuable synthetic intermediates in medicinal chemistry and materials science. The presence of both a polar phenol group and a non-polar terminal alkyne moiety gives these molecules unique reactivity for applications such as 'click' chemistry, polymer synthesis, and as precursors for complex natural products. Following synthesis, typically via methods like Sonogashira coupling, purification is essential to remove catalysts, unreacted starting materials, and byproducts.
This application note provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography, a widely used and effective technique for isolating compounds of intermediate polarity.
Principle of Separation
Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1][2] For this compound derivatives, normal-phase chromatography using silica gel is highly effective.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[2]
-
Mobile Phase (Eluent): A solvent or mixture of solvents, typically less polar than the stationary phase, is used to move the compounds through the column.[1]
-
Separation Mechanism: The separation relies on the equilibrium of the analyte between the stationary and mobile phases. Polar compounds, like phenols, interact strongly with the polar silica gel and thus move down the column more slowly. Non-polar compounds have weaker interactions and are eluted more quickly by the mobile phase.[2] By carefully selecting the polarity of the eluent, a fine separation between the desired product and impurities can be achieved.
Experimental Protocols
This section details the procedure for purifying gram-scale quantities of this compound derivatives using flash column chromatography.
Materials and Reagents
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Silica Gel for flash chromatography (230-400 mesh)
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Technical grade solvents (e.g., n-Hexane, Ethyl Acetate)
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Glass chromatography column with stopcock
-
Cotton or glass wool
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Sand (washed)
-
Collection vessels (test tubes or flasks)
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Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol: Step-by-Step Purification
Step 1: Eluent System Selection Before packing the column, determine the optimal eluent system using TLC. The goal is to find a solvent mixture where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.35 for good separation.[1]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A common starting point for phenolic compounds is a 4:1 hexane:ethyl acetate mixture.[3]
-
Visualize the spots under a UV lamp and identify a system that provides clear separation between the product and impurities.
Step 2: Column Packing (Wet Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[4] Add a thin layer (~1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry by mixing the required amount of silica gel (typically 25-50 times the weight of the crude sample) with the chosen eluent.[1]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly and to release any trapped air bubbles.[5]
-
Once the silica has settled, add another thin layer (~1 cm) of sand on top to prevent disturbance of the silica bed during sample loading.[4]
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Crucially, do not let the silica gel run dry at any point. [4]
Step 3: Sample Loading
-
Dissolve the crude product in the minimum amount of a polar solvent (like dichloromethane or ethyl acetate) to ensure it is fully dissolved.
-
Carefully pipette the concentrated sample solution directly onto the center of the top sand layer, avoiding contact with the inner walls of the column.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the level is again at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica bed and drain again.
Step 4: Elution and Fraction Collection
-
Carefully fill the top of the column with the eluent.
-
Begin eluting the column by opening the stopcock, collecting the solvent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
Continuously monitor the separation by collecting small spots from the outflow and running TLC analysis on the collected fractions.
Step 5: Product Isolation
-
Once TLC analysis shows which fractions contain the pure desired product, combine these fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR or LC-MS.
Data Presentation
The choice of eluent is critical and depends on the specific substituents on the phenol ring. The table below provides a representative example based on a structurally similar compound and a hypothetical example for a generic derivative.
| Compound ID | Structure | Stationary Phase | Eluent System (v/v) | Approx. Rf | Purity (Post-Column) | Reference |
| 1 | 3-(3-hydroxy-3-methylbut-1-ynyl)phenol | Silica Gel | Ethyl Acetate : n-Hexane (1:4) | ~0.3 | >95% | [3] |
| 2 (Hypothetical) | 4-(but-3-yn-1-yl)-2-methylphenol | Silica Gel | Ethyl Acetate : n-Hexane (1:5 to 1:3 gradient) | ~0.25 in 1:4 | >98% | N/A |
Visualizations
Experimental Workflow
Caption: Workflow for purification of this compound derivatives.
Principle of Separation
Caption: Polarity relationships governing separation on silica gel.
Conclusion
Silica gel column chromatography is a robust and scalable method for the purification of this compound derivatives. The key to a successful separation is the systematic determination of an appropriate eluent system using TLC prior to running the column. By following the detailed protocol presented, researchers can effectively isolate these valuable compounds with high purity, enabling their use in subsequent synthetic steps and biological assays.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-but-3-ynylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yields for the synthesis of 4-but-3-ynylphenol. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (in this case, 1-butyne or a protected equivalent) with an aryl halide (typically 4-iodophenol or 4-bromophenol) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Q2: Why is 4-iodophenol generally preferred over 4-bromophenol as a starting material?
A2: In Sonogashira couplings, the reactivity of the aryl halide is crucial. Aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. This higher reactivity of 4-iodophenol allows for milder reaction conditions, such as lower temperatures and catalyst loadings, which can lead to higher yields and fewer side products.
Q3: What are the key reaction parameters to optimize for a successful Sonogashira coupling to synthesize this compound?
A3: The key parameters to optimize are the choice of catalyst (and its loading), the copper co-catalyst, the base, the solvent, and the reaction temperature. Each of these can have a significant impact on the reaction yield and the formation of byproducts.
Q4: Is it necessary to protect the phenolic hydroxyl group or the terminal alkyne?
A4: While not always strictly necessary, protecting either the phenolic hydroxyl group or the terminal alkyne can be beneficial. The acidic proton of the phenol can interfere with the basic conditions of the reaction. Protecting the phenol as a silyl ether (e.g., TBDMS) can prevent this. Similarly, using a protected alkyne like trimethylsilylacetylene can prevent homocoupling of the alkyne, a common side reaction. However, this adds extra protection and deprotection steps to the synthesis.
Q5: What are the most common side reactions that lower the yield of this compound?
A5: The most common side reactions include:
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Homocoupling of the alkyne (Glaser coupling): This leads to the formation of diynes.
-
Polymerization of the alkyne: This can occur under the reaction conditions, especially at higher temperatures.
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Dehalogenation of the aryl halide: This results in the formation of phenol.
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Reaction of the phenolic hydroxyl group: If unprotected, the hydroxyl group can react with the base or other components in the reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may have decomposed or is not in the active Pd(0) state. | • Use fresh catalyst. • Ensure anaerobic conditions to prevent catalyst oxidation. • Consider adding a phosphine ligand to stabilize the catalyst. |
| Insufficiently Reactive Aryl Halide: 4-bromophenol might be used under conditions optimized for 4-iodophenol. | • Switch to 4-iodophenol for higher reactivity. • If using 4-bromophenol, increase the reaction temperature and/or use a more active catalyst system. | |
| Problem with the Base: The base may not be strong enough or may be sterically hindered. | • Switch to a stronger or less hindered amine base (e.g., triethylamine, diethylamine). • Ensure the base is dry and of high purity. | |
| Significant Alkyne Homocoupling | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling). | • Thoroughly degas all solvents and reagents. • Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High Copper Catalyst Concentration: Excess copper(I) can favor the homocoupling pathway. | • Reduce the amount of the copper(I) co-catalyst. • Consider a copper-free Sonogashira protocol. | |
| Formation of Polymeric Byproducts | High Reaction Temperature: Higher temperatures can lead to the polymerization of the alkyne. | • Lower the reaction temperature. • Monitor the reaction closely and stop it once the starting material is consumed. |
| High Alkyne Concentration: A high concentration of the alkyne can favor polymerization. | • Add the alkyne slowly to the reaction mixture. • Use a slight excess of the alkyne, but avoid a large excess.[1] | |
| Difficult Purification | Complex Reaction Mixture: Multiple side products are being formed. | • Optimize the reaction conditions to minimize side reactions (see above). • Consider using a protecting group strategy to simplify the reaction. |
| Product Co-elutes with Impurities: The product has a similar polarity to one of the starting materials or byproducts. | • Optimize the solvent system for column chromatography. • Consider derivatizing the product or impurity to alter its polarity before chromatography. |
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Aryl Halide | 4-iodophenol vs. 4-bromophenol | Higher with 4-iodophenol | The C-I bond is weaker and more reactive towards oxidative addition to the Pd(0) catalyst. |
| Catalyst Loading | Increasing Pd catalyst loading | Increases up to a point, then plateaus | Higher catalyst concentration increases the reaction rate, but excessive amounts can lead to side reactions and are not cost-effective. |
| Base | Amine (e.g., Et3N) vs. Inorganic (e.g., K2CO3) | Generally higher with amine bases | Amine bases also act as a solvent and are effective in neutralizing the generated HX and facilitating the catalytic cycle. |
| Solvent | Amine vs. Aprotic polar (e.g., DMF, DMSO) | Varies; often optimal in amine solvents | Amine solvents play a dual role as base and solvent. Aprotic polar solvents can be effective but require a separate base. |
| Temperature | Increasing temperature | Increases rate, but may decrease yield beyond an optimum | Higher temperatures accelerate the reaction but can also promote side reactions like alkyne polymerization and catalyst decomposition. |
| Alkyne Stoichiometry | Using a slight excess of 1-butyne | Can improve yield | Pushes the equilibrium towards the product, but a large excess can lead to increased side reactions.[1] |
Experimental Protocols
General Protocol for Sonogashira Coupling of 4-Iodophenol and 1-Butyne
This protocol is a general guideline and may require optimization.
Materials:
-
4-Iodophenol
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1-Butyne (can be bubbled through the solution or added as a condensed liquid at low temperature)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Amine base/solvent (e.g., triethylamine or a mixture of DMF and an amine)
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Anhydrous solvent (if not using an amine as the solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask, add 4-iodophenol, the palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (e.g., 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed amine solvent (e.g., triethylamine).
-
Alkyne Addition: Bubble 1-butyne gas through the stirred solution for a set period, or add a slight excess of condensed 1-butyne at a low temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove the amine base, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A typical experimental workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yields
Caption: Troubleshooting guide for addressing low yields in the synthesis.
References
Technical Support Center: Sonogashira Coupling of Phenols
Welcome to the technical support center for the Sonogashira coupling of phenols. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments. Phenols are typically converted to triflates or other pseudohalides to facilitate this reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Sonogashira coupling of phenol derivatives.
Q1: I am observing a significant amount of a dimeric alkyne byproduct and a low yield of my desired product. What is happening and how can I fix it?
A1: You are likely observing alkyne homocoupling, also known as the Glaser coupling, which is the most common side reaction in Sonogashira couplings. This reaction is promoted by the copper (I) co-catalyst and the presence of oxygen.[1][2]
Troubleshooting Steps:
-
Exclude Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Solvents and liquid reagents should be thoroughly degassed before use.[1]
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Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[3][4] Numerous copper-free protocols have been developed that show high efficiency.
-
Minimize Catalyst and Oxygen Concentration: The yield of the homocoupling product is influenced by the concentration of both the catalyst and oxygen.[1]
-
Use a Hydrogen Atmosphere: Introducing a dilute atmosphere of hydrogen gas mixed with nitrogen or argon can reduce the homocoupling side product to as low as 2%.[1]
Q2: My reaction is very sluggish or not proceeding at all. What are the potential causes?
A2: A sluggish or stalled reaction can be due to several factors, primarily related to the reactivity of your substrates and the activity of your catalyst.
Troubleshooting Steps:
-
Check Your Phenol Derivative: Phenols are typically converted to triflates (OTf) to be used in Sonogashira couplings. The reactivity of the electrophile is crucial. The general order of reactivity is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[2] If you are using a less reactive derivative, you may need to use more forcing conditions.
-
Catalyst and Ligand Choice:
-
Ensure your palladium catalyst is active. Using a pre-catalyst that is readily reduced to Pd(0) in situ is common.
-
The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.
-
-
Solvent and Base: The solvent and base can significantly impact the reaction. Common bases include amines like triethylamine (TEA) or diisopropylamine (DIPA). The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.
-
Temperature: While many Sonogashira couplings can be performed at room temperature, less reactive substrates may require heating. However, be aware that higher temperatures can also lead to catalyst decomposition and other side reactions.
Q3: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A3: The black precipitate is likely palladium black, which results from the decomposition and agglomeration of the palladium catalyst. This leads to a loss of catalytic activity.
Troubleshooting Steps:
-
Ligand Selection: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. Ensure you are using an appropriate ligand for your substrate and that the palladium-to-ligand ratio is optimal.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.
-
Solvent Choice: The solvent can influence the stability of the catalytic complex.
-
Degassing: Proper degassing of the reaction mixture is important as oxygen can contribute to catalyst degradation.
Q4: I am concerned about the potential hydrolysis of my phenol triflate starting material. Is this a common side reaction?
A4: While alkyne homocoupling is the more prevalent side reaction, hydrolysis of the aryl triflate back to the corresponding phenol can occur, especially under basic conditions.
Troubleshooting Steps:
-
Choice of Base: The basicity and nucleophilicity of the amine base can influence the extent of triflate hydrolysis. Using a non-nucleophilic, sterically hindered base may be beneficial.
-
Reaction Time and Temperature: Minimize reaction times and avoid unnecessarily high temperatures to reduce the likelihood of this side reaction.
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Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can participate in the hydrolysis of the triflate.
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of the desired cross-coupled product versus the homocoupling side product.
| Electrophile | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Cross-coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 4-Iodo-N,N-dimethylaniline | 4-Ethynylanisole | PdCl₂(PPh₃)₂, CuI | TEA | THF | RT | 65 | 30 | [1] |
| 4-Iodo-N,N-dimethylaniline | 4-Ethynylanisole | PdCl₂(PPh₃)₂, CuI (under H₂/N₂) | TEA | THF | RT | 92 | 2 | [1] |
| 4-Bromopyridine HCl | 4-Ethynyl-N,N-dimethylaniline | PdCl₂(PPh₃)₂, CuI | Piperidine | CH₃CN | Reflux | 55 | 35 | [1] |
| 4-Bromopyridine HCl | 4-Ethynyl-N,N-dimethylaniline | PdCl₂(PPh₃)₂, CuI (under H₂/N₂) | Piperidine | CH₃CN | Reflux | 85 | 5 | [1] |
| Aryl Triflate | Terminal Alkyne | Pd(OAc)₂/PCy₃ | Cs₂CO₃ | Acetonitrile | RT | Good to Excellent | Not Reported (Copper-Free) | [5] |
| Aryl Chloride | Terminal Alkyne | [PdCl₂(CH₃CN)₂]/Bulky Phosphine | Cs₂CO₃ | Acetonitrile | 70-90 | High Yields | Inhibited by Copper | [5] |
Experimental Protocols
Example Protocol: Copper-Free Sonogashira Coupling of a Phenol Triflate
This protocol is a general guideline for the copper-free Sonogashira coupling of a phenol triflate with a terminal alkyne, designed to minimize side reactions.
Materials:
-
Phenol triflate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
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Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the phenol triflate and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Through the septum, add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
Visualizations
Below are diagrams illustrating the key reaction pathways in the Sonogashira coupling of phenols.
Caption: Main vs. Side Reaction Pathways in Sonogashira Coupling.
Caption: Troubleshooting Workflow for Sonogashira Coupling of Phenols.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Homocoupling of 4-but-3-ynylphenol in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling (Glaser coupling) of 4-but-3-ynylphenol during Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling, also known as Glaser coupling, is an undesirable side reaction in Sonogashira coupling where the terminal alkyne, in this case, this compound, reacts with itself to form a symmetrical diyne byproduct.[1] This is problematic because it consumes the often valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process. The presence of a copper(I) co-catalyst and oxygen promotes this unwanted dimerization.[1]
Q2: What are the primary strategies to prevent the homocoupling of this compound?
A2: The main strategies to minimize homocoupling include:
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Copper-Free Sonogashira Coupling: Eliminating the copper co-catalyst, which is a primary promoter of Glaser coupling, is a highly effective method.[2][3][4]
-
Reaction under an Inert or Hydrogen Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, which is an oxidant for the homocoupling reaction. The addition of dilute hydrogen gas to the inert atmosphere can further reduce homocoupling to as low as 2%.
-
Use of Protecting Groups: Temporarily protecting the terminal alkyne's acidic proton with a protecting group, such as a trimethylsilyl (TMS) group, prevents it from participating in the homocoupling reaction.[1]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.
Q3: Can the phenolic hydroxyl group of this compound interfere with the coupling reaction?
A3: Yes, the acidic proton of the phenol can potentially interfere with the basic conditions of the Sonogashira reaction, although it is generally less of a concern than the alkyne's proton. In some cases, protecting the phenolic hydroxyl group may be considered, but often the reaction can proceed with the unprotected phenol, especially with careful choice of base and reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homocoupling byproduct observed by TLC/LC-MS. | 1. Presence of oxygen in the reaction. 2. Copper-catalyzed side reactions. 3. High concentration of the alkyne. | 1. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Consider using a dilute hydrogen atmosphere. 2. Switch to a copper-free Sonogashira protocol. 3. Add the this compound to the reaction mixture slowly using a syringe pump. |
| Low or no yield of the desired cross-coupled product. | 1. Inactive catalyst. 2. Inappropriate solvent or base. 3. Sterically hindered or electron-rich aryl halide. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. For phenolic substrates, polar aprotic solvents like DMF or acetonitrile are often effective. Ensure the amine base is dry and of high purity. 3. Increase the reaction temperature or switch to a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand). |
| Reaction stalls before completion. | 1. Catalyst degradation. 2. Insufficient base. | 1. Add a fresh portion of the palladium catalyst. 2. Add an additional equivalent of the amine base. |
| Difficulty in removing the TMS protecting group. | 1. Incomplete reaction. 2. Inappropriate deprotection conditions. | 1. Monitor the deprotection reaction by TLC to ensure completion. 2. Use a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF for efficient deprotection. Mildly acidic or basic aqueous work-up can also be effective. |
Data Presentation: Comparison of Strategies to Reduce Homocoupling
The following table summarizes the typical yields of the desired cross-coupled product and the homocoupling byproduct for the Sonogashira reaction of a phenolic alkyne with an aryl halide under different conditions.
| Reaction Condition | Typical Yield of Cross-Coupled Product | Typical Yield of Homocoupling Byproduct | Key Considerations |
| Standard Sonogashira (with CuI, under N₂) | 60-80% | 10-30% | Prone to significant homocoupling, especially with exposure to air. |
| Sonogashira under H₂/N₂ Atmosphere (with CuI) | >90% | <5% | The presence of hydrogen gas significantly suppresses homocoupling. |
| Copper-Free Sonogashira | 85-95% | <5% | Eliminates the primary catalyst for homocoupling. May require specific ligands for high efficiency.[2][3][4] |
| TMS-Protected Alkyne followed by Deprotection | >90% (overall) | Not formed | Requires two additional synthetic steps (protection and deprotection). |
Note: Yields are approximate and can vary depending on the specific substrates, catalyst, ligand, base, and solvent used.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by avoiding the use of a copper co-catalyst.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Amine base (e.g., triethylamine or diisopropylamine), freshly distilled
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask and inert gas line (N₂ or Ar)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (2-5 mol%), and the anhydrous solvent.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add the amine base (2-3 eq) and this compound (1.1-1.2 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling under a Hydrogen Atmosphere
This protocol utilizes a dilute hydrogen atmosphere to actively suppress the homocoupling side reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Schlenk flask
-
Hydrogen gas source (diluted with N₂ or Ar, e.g., 5% H₂)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (2 mol%), and CuI (1-2 mol%).
-
Evacuate and backfill the flask with the H₂/inert gas mixture three times.
-
Add the anhydrous solvent and degassed amine base (2-3 eq).
-
Add this compound (1.1 eq).
-
Stir the reaction under a positive pressure of the H₂/inert gas mixture (using a balloon) at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in Protocol 1.
Protocol 3: Sonogashira Coupling using a TMS-Protected Alkyne
This protocol involves the protection of the alkyne, followed by the coupling reaction and subsequent deprotection.
Step 1: TMS Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a strong base such as n-butyllithium (n-BuLi) or ethylmagnesium bromide (EtMgBr) (1.1 eq) dropwise.
-
Stir for 30 minutes at 0 °C.
-
Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the TMS-protected alkyne by column chromatography.
Step 2: Sonogashira Coupling of the TMS-Protected Alkyne
-
Follow the standard Sonogashira coupling procedure (with or without copper) using the TMS-protected this compound as the alkyne component.
Step 3: Deprotection of the TMS Group
-
Dissolve the TMS-protected coupled product in THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF) (1 M in THF, 1.1 eq).
-
Stir at room temperature for 1-2 hours (monitor by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the troubleshooting logic when encountering significant homocoupling in a Sonogashira reaction.
References
Technical Support Center: Troubleshooting Palladium Catalyst Decomposition in Sonogashira Reactions
For researchers, scientists, and professionals in drug development, the Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds. However, the reaction's success is highly dependent on the stability of the palladium catalyst. Catalyst decomposition, often observed as the formation of palladium black, can lead to low yields, reaction stalling, and purification challenges.[1][2][3] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to palladium catalyst decomposition in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black, and the reaction has stalled. What is happening?
A1: The black precipitate is likely palladium black, which consists of agglomerated palladium(0) nanoparticles.[4] This indicates that your palladium catalyst has decomposed from its active, soluble form into an inactive, heterogeneous state. This decomposition is a common cause of reaction failure in Sonogashira couplings.[1][2]
Q2: What are the primary causes of palladium catalyst decomposition?
A2: Several factors can contribute to catalyst decomposition, including:
-
Presence of Oxygen: The active Pd(0) species is sensitive to oxygen and can be oxidized to inactive Pd(II).[5] Rigorous degassing of solvents and reactants and maintaining an inert atmosphere (e.g., argon or nitrogen) are crucial.
-
Ligand Degradation: Phosphine ligands, commonly used in Sonogashira reactions, can be oxidized to phosphine oxides, which can lead to the formation of palladium black.[5]
-
High Temperatures: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6][7]
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact catalyst stability. For instance, some experiences suggest that THF may promote the formation of palladium black.[1]
-
Impurities: Impurities in the starting materials or solvents can poison the catalyst.[2]
Q3: How does the choice of phosphine ligand affect catalyst stability?
A3: The electronic and steric properties of the phosphine ligand play a critical role in catalyst stability and activity.
-
Electron-rich phosphine ligands can increase the rate of oxidative addition, a key step in the catalytic cycle.[8]
-
Bulky (sterically demanding) ligands can promote the formation of the active, monoligated palladium species and prevent the formation of inactive palladium clusters.[8] N-heterocyclic carbenes (NHCs) are also used as ligands and can offer high stability to the palladium center.[8][9]
Q4: Can the copper co-catalyst contribute to decomposition?
A4: While the copper co-catalyst is essential in the traditional Sonogashira reaction for the formation of the copper acetylide, its presence can also lead to side reactions.[8][10] The primary issue is the Glaser-Hay homocoupling of the alkyne, which can be promoted by the copper catalyst in the presence of oxygen. While not a direct cause of palladium decomposition, these side reactions can consume starting materials and complicate product purification. Copper-free Sonogashira protocols have been developed to mitigate these issues.[11]
Q5: What is the difference in catalyst stability between copper-catalyzed and copper-free Sonogashira reactions?
A5: The stability of the palladium catalyst can be influenced by the presence or absence of a copper co-catalyst. In copper-free systems, the base plays a more direct role in the deprotonation of the alkyne and the subsequent formation of the palladium acetylide intermediate. The choice of a suitable base and ligand is therefore critical to maintain a stable and active palladium catalyst throughout the reaction. Some studies suggest that certain supported palladium catalysts show excellent stability and recyclability in copper-free conditions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to palladium catalyst decomposition.
| Observation | Potential Cause | Suggested Action(s) |
| Reaction mixture turns black immediately or shortly after adding reagents. | 1. Oxygen contamination.2. Impure reagents or solvents.3. Incompatible solvent/base combination. | 1. Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or sparging with an inert gas.2. Use freshly purified reagents and high-purity, anhydrous solvents.3. Screen different solvents (e.g., toluene, DMF, acetonitrile) and bases (e.g., triethylamine, diisopropylamine, potassium carbonate).[6][12] |
| Reaction starts but stalls after some time, with the formation of a black precipitate. | 1. Thermal decomposition of the catalyst.2. Gradual ligand degradation.3. Insufficient catalyst loading for a challenging substrate. | 1. Lower the reaction temperature. If the reaction is slow at lower temperatures, consider a more active catalyst system.2. Use a more robust ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC).[8][9]3. Increase the catalyst loading incrementally. |
| Low yield with no visible palladium black. | 1. Inefficient precatalyst activation.2. Catalyst inhibition by impurities.3. Sterically hindered or electronically deactivated substrates. | 1. Ensure the precatalyst is properly activated to the active Pd(0) species. This can sometimes be facilitated by the amine base or other additives.[5]2. Purify all starting materials. Consider passing them through a short plug of alumina or silica gel.3. For challenging substrates, screen different, more active palladium catalysts and ligands. |
| Formation of significant amounts of alkyne homocoupling (Glaser) product. | 1. Presence of oxygen in a copper-catalyzed reaction.2. Inappropriate ratio of copper to palladium catalyst. | 1. Rigorously exclude oxygen from the reaction.2. Optimize the CuI loading or consider a copper-free Sonogashira protocol.[11] |
Quantitative Data on Catalyst Performance
The stability and reusability of a catalyst are critical for practical applications. The following table summarizes the performance of various supported palladium catalysts in Sonogashira reactions, providing an indication of their relative stability.
| Catalyst | Aryl Halide | Alkyne | Solvent | Base | Temperature (°C) | Yield after 5 Cycles (%) | Reference |
| Pd-prePAN | Aryl iodides | Phenylacetylene | - | - | - | - | [13] |
| Pd(0)-PMMA | Aryl iodides | Terminal acetylenes | Water | Triethylamine | 80 | Consistent performance | [13] |
| PdNPs on melamine-based polymer | Iodobenzene | Phenylacetylene | Water | Pyrrolidine | 70 | 94 | [13] |
| Dithizone-functionalized supported Pd(II) | Aryl iodides/bromides | Terminal acetylenes | Water | Piperidine | Room Temp | Almost no loss of effectivity | [13] |
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling
This protocol provides a starting point for a copper-free Sonogashira reaction, which can minimize side reactions associated with the copper co-catalyst.
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Solvent and Base: Add the degassed solvent (e.g., toluene, 5 mL) and the degassed amine base (e.g., triethylamine, 2.0 mmol) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Diagnostic Test for Catalyst Decomposition
This protocol helps to determine if catalyst decomposition is the primary cause of a failed reaction.
-
Set up the reaction as usual: Follow the standard procedure for your Sonogashira reaction that has been failing.
-
Visual Observation: Closely monitor the reaction for the formation of a black precipitate (palladium black). Note the time at which it appears.
-
"Spiking" the Reaction: If the reaction stalls and palladium black is observed, carefully open the reaction vessel under a positive pressure of inert gas and add a fresh portion of the palladium catalyst (e.g., half of the initial loading).
-
Monitor for Re-initiation: Reseal the vessel and continue to monitor the reaction. If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst decomposed and was the limiting factor.
-
Analysis of the Black Precipitate: If possible, isolate the black precipitate by filtration (under inert atmosphere if sensitive), wash with the reaction solvent, and dry. Characterization by techniques such as X-ray diffraction (XRD) or transmission electron microscopy (TEM) can confirm the presence of palladium nanoparticles.
Visualizing Reaction and Troubleshooting Pathways
Catalytic Cycle of the Sonogashira Reaction
The following diagram illustrates the generally accepted mechanism for the copper- and palladium-catalyzed Sonogashira reaction.
Caption: The catalytic cycles of the Sonogashira reaction.
Palladium Catalyst Decomposition Pathway
This diagram illustrates the pathway from an active palladium catalyst to the inactive palladium black.
Caption: Pathway of palladium catalyst decomposition.
Troubleshooting Workflow for Sonogashira Reactions
This workflow provides a logical sequence of steps to follow when troubleshooting a failing Sonogashira reaction where catalyst decomposition is suspected.
Caption: A logical workflow for troubleshooting Sonogashira reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. blog.hzpt.com [blog.hzpt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions [article.sapub.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
stability of 4-but-3-ynylphenol under acidic or basic conditions
Welcome to the technical support center for 4-but-3-ynylphenol. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. Please note that the following information is based on general principles of organic chemistry, as specific stability data for this compound is not extensively available in the literature.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a bifunctional molecule containing a phenol group and a terminal alkyne. The stability of the compound is influenced by the reactivity of both these functional groups. Generally, terminal alkynes are stable under a range of conditions, including those used in click chemistry (pH 5-12) and Sonogashira couplings, which often involve amine bases.[1][2] The phenol group imparts acidic properties and can react under both acidic and basic conditions.
Q2: Is this compound sensitive to air or light?
Phenols can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored impurities. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place to minimize degradation.
Q3: What are the expected pKa values for this compound?
The pKa of the phenolic hydroxyl group is expected to be around 10, similar to other phenols. The terminal alkyne proton is significantly less acidic, with a pKa of approximately 25. Under typical basic conditions used in experiments, the phenolic proton will be the primary site of deprotonation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing or browning) | Oxidation of the phenol group. | Store the compound under an inert atmosphere, protected from light. Use freshly purified material for sensitive reactions. Consider degassing solvents before use. |
| Low yield in reactions under basic conditions | Deprotonation of the phenol may interfere with the desired reaction or lead to side reactions. The resulting phenoxide could be more susceptible to oxidation. | Protect the phenol group with a suitable protecting group (e.g., silyl ether) before subjecting the molecule to strongly basic conditions if the phenol is not the intended reactive site. |
| Unexpected byproducts in reactions under acidic conditions | The alkyne group may undergo hydration to form a methyl ketone. The aromatic ring may undergo electrophilic substitution (e.g., nitration, halogenation) if strong electrophiles are present. | Use mild acidic conditions whenever possible. If strong acids are necessary, consider protecting the alkyne or phenol group. Analyze byproducts to understand the degradation pathway. |
| Polymerization or formation of insoluble material | Terminal alkynes can undergo polymerization, especially in the presence of certain transition metals or under harsh conditions. | Avoid prolonged heating and exposure to catalysts known to promote alkyne polymerization. |
| Inconsistent results in coupling reactions (e.g., Sonogashira, Click Chemistry) | The phenolic hydroxyl group might interfere with the catalyst or reagents. For instance, the acidic proton could react with organometallic reagents. | In Sonogashira reactions, the choice of base is crucial; a non-nucleophilic organic base is often preferred.[3][4] For click chemistry, ensure the pH is within the optimal range for the specific catalyst system being used.[1][2][5] If issues persist, consider protecting the phenol. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
This protocol outlines a general method for testing the stability of this compound under specific pH conditions.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile, THF).
-
Stress Conditions:
-
Acidic: Add the stock solution to an acidic buffer (e.g., pH 2, 4) or a dilute solution of a non-nucleophilic acid (e.g., 0.1 M HCl).
-
Basic: Add the stock solution to a basic buffer (e.g., pH 10, 12) or a dilute solution of a base (e.g., 0.1 M NaOH).
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature, 50 °C) for specific time points (e.g., 1, 6, 24 hours).
-
Analysis: At each time point, quench the reaction (neutralize the solution) and analyze the sample by a suitable analytical method such as HPLC, LC-MS, or NMR to determine the percentage of remaining this compound and identify any degradation products.
-
Control: Run a control sample in a neutral buffer or the organic solvent alone to account for any inherent instability.
Data Presentation: Stability of this compound
Researchers can use the following table to log their experimental data.
| Condition | pH | Temperature (°C) | Time (hours) | % Remaining Compound | Degradation Products Identified |
| Acidic | |||||
| Basic | |||||
| Neutral (Control) |
Visualizations
Caption: Troubleshooting logic for experiments with this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Purification of Polar Alkyne Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar alkyne compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polar alkyne compounds in a question-and-answer format.
Issue 1: My polar alkyne is streaking or showing poor separation on a silica gel column.
-
Question: Why is my polar alkyne streaking down the silica gel column, and how can I improve the separation?
Answer: Streaking of polar compounds on silica gel is a common issue that can arise from several factors, including strong interactions with the acidic silica surface, improper solvent polarity, or compound overloading. Here are several strategies to troubleshoot this problem:
-
Deactivate the Silica Gel: The acidic nature of silica gel can lead to strong adsorption and subsequent streaking of polar and basic compounds. Deactivating the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) or pyridine can help to mitigate this issue. This neutralizes the acidic sites on the silica surface, allowing for smoother elution of the compound.
-
Optimize the Solvent System: The choice of eluent is critical. For highly polar compounds, a sufficiently polar mobile phase is necessary to ensure proper elution.
-
Start with a solvent system that gives your compound an Rf value of approximately 0.2-0.3 on a TLC plate.
-
If streaking persists, consider using a more polar solvent system. For instance, a gradient elution starting with a less polar solvent and gradually increasing the polarity can improve separation. Common solvent systems for polar compounds include mixtures of dichloromethane/methanol, ethyl acetate/methanol, or even the addition of a small amount of water to the mobile phase.
-
-
Consider an Alternative Stationary Phase: If modifying the mobile phase and deactivating the silica does not resolve the issue, switching to a different stationary phase may be necessary.
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, or basic forms. For polar, acid-sensitive, or basic alkynes, basic or neutral alumina can be a good alternative to silica gel.
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography is often the most effective technique. In this method, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1][2][3] Polar compounds will have weaker interactions with the non-polar stationary phase and will elute earlier.
-
-
Issue 2: My polar alkyne is eluting too quickly (at the solvent front) in reverse-phase chromatography.
-
Question: I'm using a C18 column, but my polar alkyne is not retained and elutes with the solvent front. How can I achieve better retention and separation?
Answer: Poor retention of highly polar compounds on a reverse-phase column is a common challenge. Here are several approaches to improve retention:
-
Increase the Aqueous Component of the Mobile Phase: The most straightforward way to increase the retention of polar analytes in reverse-phase chromatography is to increase the polarity of the mobile phase. This is achieved by increasing the percentage of the aqueous component (e.g., water or a buffer) in your eluent. For very polar compounds, you may need to start with a mobile phase containing as much as 95-100% water.[4][5]
-
Use a "Polar-Embedded" or "Aqua" Type C18 Column: Standard C18 columns can sometimes undergo "phase collapse" in highly aqueous mobile phases, leading to a loss of retention.[4][5] Specialized C18 columns with polar-embedded or polar-endcapped functionalities are designed to be stable in 100% aqueous conditions and provide better retention for polar analytes.[5]
-
Employ Ion-Pairing Chromatography: If your polar alkyne contains an ionizable group (e.g., a carboxylic acid or an amine), ion-pairing chromatography can significantly enhance retention. This technique involves adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds or a quaternary ammonium salt for acidic compounds) to the mobile phase. The ion-pairing reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[6]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase (like silica or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of water.[7] In HILIC, a water layer is adsorbed onto the polar stationary phase, and partitioning of the polar analyte between the bulk mobile phase and this water layer leads to retention. This technique is particularly well-suited for the separation of very polar compounds that show little or no retention in reverse-phase chromatography.[7]
-
Issue 3: I am struggling to obtain pure crystals of my polar alkyne through recrystallization.
-
Question: My polar alkyne either oils out or remains in solution during recrystallization attempts. What can I do to improve my chances of getting good crystals?
Answer: Recrystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and the tendency to form oils. Here are some tips to improve your recrystallization process:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.
-
For polar compounds, consider more polar solvents like ethanol, methanol, isopropanol, or even water.[8][9]
-
A two-solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common two-solvent systems for polar compounds include ethanol/water, methanol/diethyl ether, or acetone/hexane.
-
-
Slow Cooling is Crucial: Rapid cooling often leads to the formation of small, impure crystals or oils. Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal yield.
-
Scratching and Seeding: If crystals are slow to form, you can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution. This creates microscopic scratches that can act as nucleation sites for crystal growth. Alternatively, if you have a small amount of the pure solid, you can add a "seed crystal" to the cooled solution to initiate crystallization.
-
Consider Salt Formation: If your polar alkyne has an acidic or basic functional group, converting it to a salt can significantly alter its solubility properties and often leads to a more crystalline solid. For example, a basic alkyne can be treated with an acid like HCl to form a hydrochloride salt, which may be more amenable to recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in purifying polar alkyne compounds?
A1: The primary challenge lies in the dual nature of these molecules. The alkyne group is relatively non-polar, while the presence of polar functional groups (such as hydroxyl, amino, or carboxyl groups) makes the overall molecule highly polar. This can lead to strong, often undesirable, interactions with polar stationary phases like silica gel, resulting in poor separation, tailing peaks, and low recovery. Conversely, in reverse-phase chromatography, their high polarity can lead to insufficient retention on non-polar stationary phases.
Q2: When should I choose normal-phase vs. reverse-phase chromatography for my polar alkyne?
A2: The choice depends on the overall polarity of your compound and the impurities you are trying to remove.
-
Normal-Phase Chromatography (e.g., silica gel, alumina): This is a good starting point for moderately polar alkynes. It is effective at removing less polar impurities. However, for very polar alkynes, you may encounter the issues described in the troubleshooting section.
-
Reverse-Phase Chromatography (e.g., C18): This is generally the preferred method for highly polar and water-soluble alkynes.[1][2][3] It is particularly effective for separating polar compounds from other polar impurities.
Q3: Are there any specific safety precautions I should take when purifying polar alkyne compounds?
A3: In addition to standard laboratory safety practices, there are a few points to consider with alkynes:
-
Terminal Alkynes: Terminal alkynes can form explosive metal acetylides, particularly with heavy metals like silver, copper, and mercury.[10] While silver nitrate is sometimes used in chromatography for separating alkynes, it's important to be aware of this reactivity. Avoid contact of terminal alkynes with incompatible metals.
-
Solvent Hazards: The solvents used in chromatography and recrystallization have their own hazards. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent you use.
Q4: How can I remove residual catalyst from my polar alkyne reaction mixture before purification?
A4: The method for catalyst removal will depend on the specific catalyst used.
-
Filtration: If the catalyst is heterogeneous (a solid), it can often be removed by simple filtration through a pad of Celite or a syringe filter.
-
Aqueous Wash: Many metal catalysts can be removed by performing an aqueous workup. Washing the organic reaction mixture with a suitable aqueous solution (e.g., a solution of a chelating agent like EDTA, or an ammonium chloride solution) can help to extract the metal salts into the aqueous phase.
-
Specialized Scavengers: There are commercially available "scavenger" resins that have functional groups designed to bind to and remove specific metal catalysts from solution.
Data Presentation
Currently, there is a lack of publicly available, centralized quantitative data directly comparing the purification efficiencies of different methods for a wide range of polar alkyne compounds. The optimal purification strategy is highly dependent on the specific structure of the alkyne and the nature of the impurities. Researchers are encouraged to perform small-scale trials of the different techniques outlined in this guide to determine the most effective method for their specific compound.
For a specific example, a study on the synthesis of polar aromatic substituted terminal alkynes reported the purification of N-(prop-2-yn-1-yl)benzamide derivatives by column chromatography on silica gel using an ethyl acetate/hexanes solvent system, with isolated yields ranging from 69% to 85%.[11]
| Compound Class | Purification Method | Stationary Phase | Eluent System | Reported Yield | Reference |
| Polar Aromatic Propargyl Amides | Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes (3:4) | 69% | [11] |
| Polar Aromatic Propargyl Amides | Column Chromatography | Silica Gel | Not specified | 85% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography of a Moderately Polar Alkyne
-
TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should give the desired compound an Rf value of 0.2-0.3 and show good separation from impurities. A common starting point for polar compounds is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Securely clamp a glass column in a vertical position and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude polar alkyne in a minimum amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Alternatively, for compounds that are not very soluble in the eluent, pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The flow rate can be controlled by applying gentle air pressure to the top of the column.
-
If a gradient elution is required, start with the less polar solvent system and gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified polar alkyne.
-
Protocol 2: General Procedure for Reverse-Phase Column Chromatography of a Highly Polar Alkyne
-
TLC/HPLC Analysis: Determine a suitable mobile phase using reverse-phase TLC plates or analytical HPLC. The mobile phase will typically be a mixture of water and an organic solvent such as acetonitrile or methanol. The ideal mobile phase should provide good retention and separation of the target compound.
-
Column Packing and Equilibration:
-
Pack the column with C18-functionalized silica gel using a slurry method with the initial mobile phase.
-
Equilibrate the column by flushing it with several column volumes of the initial mobile phase until a stable baseline is achieved.
-
-
Sample Loading:
-
Dissolve the crude polar alkyne in the initial mobile phase. If the compound is not soluble in the mobile phase, use a minimum amount of a stronger, water-miscible organic solvent like DMSO or DMF, and then dilute with the mobile phase.
-
Inject the sample onto the column.
-
-
Elution:
-
Begin elution with the initial mobile phase. For complex mixtures, a gradient elution is often employed, where the percentage of the organic solvent is gradually increased over time to elute compounds with increasing hydrophobicity.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by reverse-phase TLC or analytical HPLC.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Removing the water from the collected fractions can be challenging. Lyophilization (freeze-drying) is often the preferred method for removing large amounts of water without degrading the sample. Alternatively, the organic solvent can be removed by rotary evaporation, followed by extraction of the product into a suitable organic solvent if it is not too water-soluble, or lyophilization of the remaining aqueous solution.
-
Visualizations
Caption: A decision-making workflow for the purification of polar alkyne compounds.
Caption: Troubleshooting guide for normal-phase chromatography of polar alkynes.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Phenol Group Protection in Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of phenol groups during chemical reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is my phenol group oxidizing during my reaction?
Phenol groups are highly susceptible to oxidation due to the electron-rich nature of the aromatic ring, which can be readily attacked by various oxidizing agents. Common culprits include atmospheric oxygen, certain metal catalysts, and reagents like potassium permanganate and chromic acid. This oxidation can lead to the formation of colored impurities, primarily quinones, which can complicate purification and reduce the yield of your desired product.
Q2: What is the most common strategy to prevent phenol oxidation?
The most effective and widely used strategy is the temporary protection of the phenolic hydroxyl group. This involves converting the -OH group into a less reactive functional group (a "protecting group") that is stable to the reaction conditions. After the desired transformation is complete, the protecting group is selectively removed to regenerate the phenol.[1][2][3][4][5]
Q3: How do I choose the right protecting group for my phenol?
The choice of protecting group is critical and depends on several factors:
-
Stability: The protecting group must be stable under the specific conditions of your reaction (e.g., acidic, basic, oxidative, reductive).
-
Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups in your molecule.
-
Orthogonality: In complex syntheses with multiple functional groups, you may need "orthogonal" protecting groups that can be removed selectively without affecting others.[1]
-
Steric and Electronic Factors: The steric bulk of the protecting group can influence the reactivity of nearby functional groups.
The following decision tree can help guide your selection process:
Caption: A decision-making flowchart for selecting a suitable phenol protecting group.
Troubleshooting Guides
Problem 1: Low yield during the protection reaction.
| Possible Cause | Solution |
| Incomplete reaction | - Increase the reaction time or temperature. - Use a more reactive protecting group precursor (e.g., TBS-OTf instead of TBS-Cl for silyl ethers). - Ensure all reagents are pure and anhydrous, as water can consume the protecting agent. |
| Steric hindrance | - Switch to a less sterically bulky protecting group (e.g., MOM ether instead of a bulky silyl ether). - Use a more powerful reagent for protection. |
| Side reactions | - Optimize the reaction temperature; sometimes lower temperatures can minimize side product formation. - Ensure the correct stoichiometry of reagents. An excess of base can sometimes lead to undesired reactions. |
Problem 2: The protecting group is cleaved during a subsequent reaction.
| Possible Cause | Solution |
| Incorrect choice of protecting group | - The protecting group is not stable to the reaction conditions. Consult a compatibility chart and choose a more robust protecting group. For example, if your reaction is acidic, a silyl ether may be cleaved; a benzyl ether would be a more stable choice. |
| Trace impurities | - Acidic or basic impurities in your reagents or solvents can cause premature deprotection. Ensure all materials are of high purity. |
| Unexpected reactivity | - Some reagents can have unexpected reactivity. For example, some Lewis acids used in Friedel-Crafts reactions can also cleave silyl ethers. A thorough literature search on the compatibility of your protecting group with all reagents is recommended. |
Problem 3: Difficulty in removing the protecting group.
| Possible Cause | Solution |
| Inefficient deprotection conditions | - Increase the concentration of the deprotecting agent, the reaction time, or the temperature. - For silyl ethers, if TBAF is not effective, try using HF-pyridine or aqueous HCl. - For benzyl ethers, ensure the hydrogenation catalyst is active and that there are no catalyst poisons present in your reaction mixture. |
| Steric hindrance around the protecting group | - A bulky substrate can hinder access to the protecting group. More forcing conditions may be required. |
| Insoluble substrate | - Ensure your substrate is fully dissolved in the reaction solvent for the deprotection to proceed efficiently. You may need to screen different solvents. |
Quantitative Data on Phenol Protection
The following tables provide a summary of typical reaction conditions and yields for common phenol protection methods. Note that optimal conditions can vary depending on the specific substrate.
Table 1: Silyl Ether Protection of Phenols
| Phenol Substrate | Silylating Agent | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenol | TBS-Cl | Imidazole/DMF | 3 | RT | 94 | SynArchive |
| 4-Nitrophenol | TBS-Cl | Imidazole/DMF | 12 | RT | 95 | Literature |
| 2,6-Dimethylphenol | TBS-OTf | 2,6-Lutidine/DCM | 1 | 0 | 98 | Literature |
| Estrone | TBDPS-Cl | Imidazole/DMF | 16 | RT | 92 | Literature |
Table 2: Acetylation of Phenols with Acetic Anhydride
| Phenol Substrate | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenol | NaHCO₃/Toluene | 24 | RT | >99 | [6] |
| 4-Methylphenol | NaHCO₃/Toluene | 24 | RT | 98 | [6] |
| 4-Nitrophenol | NaHCO₃/Toluene | 24 | RT | 99 | [6] |
| 2-Nitrophenol | TiO₂/SO₄²⁻/Cyclohexane | 0.33 | Reflux | 98 | [7] |
| Phenol | None/Solvent-free | 12 | 60 | >99 | [8] |
Table 3: Benzylation of Phenols
| Phenol Substrate | Benzylating Agent | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Phenol | Benzyl Bromide | K₂CO₃/Acetone | 6 | Reflux | 95 | Literature |
| 4-Methoxyphenol | Benzyl Bromide | NaH/DMF | 2 | RT | 98 | Literature |
| 4-Cyanophenol | Benzyl Bromide | Cs₂CO₃/Acetonitrile | 12 | 80 | 91 | Literature |
| Various Phenols | Benzyl Methyl Carbonate | Pd(η³-C₃H₅)Cp/DPEphos/Toluene | 12 | 80 | 85-99 | [9] |
Experimental Protocols
Protocol 1: Protection of a Phenol as a tert-Butyldimethylsilyl (TBS) Ether
This protocol describes a general procedure for the TBS protection of a phenolic hydroxyl group.
Caption: Workflow for the TBS protection of a phenol.
Materials:
-
Phenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the phenol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it is fully dissolved.
-
Slowly add TBS-Cl to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a TBS Ether using TBAF: To a solution of the TBS-protected phenol in THF, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Concentrate the mixture and purify by column chromatography.[6]
Protocol 2: Acetylation of a Phenol using Acetic Anhydride
This protocol provides a general method for the protection of a phenol as an acetate ester.
Materials:
-
Phenol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine or triethylamine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the phenol in DCM in a round-bottom flask.
-
Add pyridine or triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Deprotection of an Acetate Ester: Dissolve the acetylated phenol in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until the deprotection is complete. Neutralize with a weak acid (e.g., ammonium chloride solution) and extract the product. Alternatively, basic hydrolysis with aqueous NaOH or KOH can be employed.
Protocol 3: Benzylation of a Phenol
This protocol outlines a standard procedure for protecting a phenol as a benzyl ether.
Materials:
-
Phenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Acetone or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the phenol in acetone or DMF, add potassium carbonate.
-
Add benzyl bromide and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Deprotection of a Benzyl Ether: Dissolve the benzyl-protected phenol in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) and add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) until the deprotection is complete. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected phenol.[10]
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. tutorchase.com [tutorchase.com]
- 4. Protecting_group [chemeurope.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 9. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 10. Benzyl Ethers [organic-chemistry.org]
analytical techniques for detecting impurities in 4-but-3-ynylphenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical techniques used for detecting impurities in 4-but-3-ynylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can originate from the synthetic route or degradation. These may include unreacted starting materials (e.g., 4-iodophenol, trimethylsilylacetylene), by-products from side reactions (e.g., dimers, oxidation products), and residual solvents used during synthesis and purification.
Q2: Which analytical technique is most suitable for routine purity testing of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and suitable method for routine purity analysis. It offers excellent resolution for separating the main compound from its potential impurities. For enhanced sensitivity and impurity identification, coupling HPLC with a mass spectrometry (MS) detector is recommended.
Q3: How can I identify an unknown impurity detected in my this compound sample?
A3: A combination of techniques is often employed for the structural elucidation of unknown impurities. A common workflow involves initial detection and separation by LC-MS to obtain the molecular weight and fragmentation pattern of the impurity. Subsequently, the impurity can be isolated using preparative HPLC, and its structure can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and high-resolution mass spectrometry (HRMS).
Q4: Can Gas Chromatography (GC) be used to analyze this compound?
A4: Yes, Gas Chromatography (GC) can be used, particularly for identifying volatile and semi-volatile impurities, including residual solvents. However, due to the polar nature of the phenolic group in this compound, derivatization (e.g., silylation) is often required to increase its volatility and prevent peak tailing.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) for this compound | Secondary interactions between the phenolic group and the stationary phase. | 1. Lower the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the phenol. 2. Use a column with end-capping or a base-deactivated stationary phase. |
| Co-elution of impurities with the main peak | Inadequate separation conditions. | 1. Optimize the mobile phase gradient to increase resolution. 2. Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). 3. Adjust the column temperature. |
| Ghost peaks appearing in the chromatogram | Contamination in the mobile phase, injector, or column. | 1. Run a blank gradient to identify the source of contamination. 2. Purge the HPLC system with a strong solvent. 3. Ensure high-purity solvents and additives are used. |
| Low sensitivity for certain impurities | Impurity lacks a strong UV chromophore. | 1. Switch to a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD). 2. If using UV, analyze at a lower wavelength (e.g., 210-220 nm) where more organic compounds absorb. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad peak for this compound | The compound is too polar for the GC column. | 1. Derivatize the sample with a silylating agent (e.g., BSTFA) to block the polar phenolic group. 2. Use a more polar GC column. |
| No peak detected for this compound | The compound may be degrading in the hot injector. | 1. Lower the injector temperature. 2. Use a gentler injection technique like cool on-column injection. |
| Presence of siloxane peaks in the chromatogram | Bleed from the GC column or contamination from silylating agents. | 1. Condition the GC column according to the manufacturer's instructions. 2. If derivatizing, ensure proper work-up to remove excess silylating agent. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)
-
Derivatization: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60 °C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
Workflows and Logic Diagrams
Caption: Workflow for the analysis and purity assessment of this compound.
Validation & Comparative
Reactivity of 4-but-3-ynylphenol vs. 4-ethynylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-but-3-ynylphenol and 4-ethynylphenol. These two compounds are valuable building blocks in medicinal chemistry and materials science, often utilized for their terminal alkyne and phenol functionalities. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting outcomes in various synthetic applications, including bioconjugation, polymer synthesis, and the construction of complex molecular architectures.
Structural and Electronic Overview
The primary difference between this compound and 4-ethynylphenol lies in the linkage between the phenol ring and the terminal alkyne. In 4-ethynylphenol, the alkyne is directly conjugated to the aromatic system. In contrast, this compound possesses a flexible ethylene (-CH2-CH2-) spacer, which isolates the alkyne from the direct electronic influence of the phenol ring. This structural distinction has significant implications for the reactivity of both the phenolic hydroxyl group and the terminal alkyne C-H bond.
Comparative Reactivity Analysis
The reactivity of these molecules can be assessed at two primary sites: the acidic proton of the hydroxyl group and the terminal acetylenic proton.
Acidity of the Phenolic Proton
The acidity of the phenolic proton is a critical parameter in reactions requiring deprotonation, such as ether synthesis. The acidity is influenced by the electronic effects of the substituent at the para position.
-
4-Ethynylphenol: The ethynyl group is an sp-hybridized system, which is more electronegative than sp2 or sp3 hybridized carbons. It exerts a weak electron-withdrawing inductive effect on the aromatic ring. This effect helps to stabilize the resulting phenoxide ion, thereby increasing the acidity of the phenol. Electron-withdrawing groups enhance the acidic strength of phenols.[1][2][3][4][5]
-
This compound: The butynyl group is attached via an alkyl chain. Alkyl groups are generally considered electron-donating through an inductive effect (+I).[5] This electron-donating nature destabilizes the phenoxide ion, making the phenol less acidic compared to unsubstituted phenol.
Therefore, 4-ethynylphenol is expected to be a stronger acid than this compound.
Acidity and Nucleophilicity of the Acetylenic Proton
The terminal alkyne C-H bond can be deprotonated with a strong base to form a potent acetylide nucleophile, which is fundamental for reactions like Sonogashira coupling and other C-C bond-forming reactions.
-
4-Ethynylphenol: The direct attachment of the electron-withdrawing phenol ring (and more specifically, the phenoxide anion upon deprotonation of the hydroxyl group) can slightly increase the acidity of the acetylenic proton compared to a simple alkyl alkyne.
-
This compound: The insulating alkyl chain minimizes the electronic influence of the phenol group on the terminal alkyne. Its acetylenic proton's acidity is expected to be very similar to that of a typical terminal alkyne.
The general pKa of a terminal alkyne is around 25, making them much less acidic than phenols.[6] While subtle electronic differences exist, for most practical purposes in generating the acetylide, both compounds will require a strong base.
Steric Considerations
In reactions involving the terminal alkyne, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," steric hindrance around the alkyne can influence reaction rates. The longer, flexible butynyl chain of this compound may offer slightly more steric hindrance compared to the more compact ethynyl group of 4-ethynylphenol. However, for many applications, this difference is likely to be minimal.
Quantitative Data Summary
| Property | 4-ethynylphenol | This compound | Rationale |
| Phenolic pKa | Lower (More Acidic) | Higher (Less Acidic) | The ethynyl group is weakly electron-withdrawing, stabilizing the phenoxide. The butynyl group, via its alkyl spacer, is electron-donating, destabilizing the phenoxide.[1][5] |
| Acetylenic C-H pKa | ~25 | ~25 | Both are terminal alkynes and will have similar pKa values, requiring a strong base for deprotonation.[6] |
| Reactivity in CuAAC | High | High | Both are terminal alkynes and are expected to be highly reactive in click chemistry. Minor differences may arise from steric effects. |
Experimental Protocols
Below are representative protocols for two common reactions involving terminal alkynes, which can be adapted to compare the reactivity of 4-ethynylphenol and this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for the "click" reaction between a terminal alkyne and an azide.
Materials:
-
Alkyne-containing phenol (4-ethynylphenol or this compound)
-
Azide compound (e.g., benzyl azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand (optional, but recommended for biological applications)[7]
Procedure:
-
In a reaction vial, dissolve the alkyne-containing phenol (1 equivalent) and the azide (1 equivalent) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 to 0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate (0.01 to 0.05 equivalents) in water. If using a ligand, pre-mix the CuSO₄ with the ligand.
-
To the stirring solution of the alkyne and azide, add the copper sulfate solution.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated to yield the crude triazole product, which can be purified by column chromatography.[7][8][9]
Protocol 2: Sonogashira Coupling
This protocol describes the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.
Materials:
-
Alkyne-containing phenol (4-ethynylphenol or this compound)
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), palladium catalyst (0.01-0.05 equivalents), and copper(I) iodide (0.02-0.1 equivalents).
-
Add the anhydrous solvent, followed by the amine base.
-
Add the alkyne-containing phenol (1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
The filtrate can be washed with water or a saturated solution of ammonium chloride. The organic layer is then dried and concentrated.
-
The crude product is purified by column chromatography.[10][11][12]
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic effects on the phenolic acidity of the two compounds.
Caption: A generalized workflow for experimentally comparing reactivity.
References
- 1. vedantu.com [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. esports.bluefield.edu - Acid Base Properties Of Phenols [esports.bluefield.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
Validating the Structure of 4-but-3-ynylphenol: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2D NMR Toolkit for Structural Elucidation
Two-dimensional NMR spectroscopy provides a significant advantage over its one-dimensional counterpart by resolving spectral overlap and revealing through-bond and through-space correlations between nuclei. This offers a detailed roadmap of the molecular structure.
-
COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for mapping out spin systems within a molecule, such as the protons on a carbon chain or within an aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond correlation). It is a powerful tool for assigning protons to their respective carbon atoms.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, HMBC reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[1] This "long-range" correlation is crucial for assembling molecular fragments and piecing together the complete structure.
Predicted 2D NMR Data for 4-but-3-ynylphenol
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for this compound. These predictions are based on established NMR prediction algorithms and provide a reliable foundation for understanding how 2D NMR would be used to validate its structure.
Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | CH | 7.09 | 129.0 |
| 2 | CH | 6.78 | 115.9 |
| 3 | C | - | 154.1 |
| 4 | C | - | 129.5 |
| 5 | CH₂ | 3.35 | 29.0 |
| 6 | C | - | 83.2 |
| 7 | CH | 2.02 | 69.5 |
| 8 | OH | (variable) | - |
Predicted COSY Correlations for this compound
| Proton (¹H) | Correlating Proton(s) (¹H) | Interpretation |
| H1 (7.09 ppm) | H2 (6.78 ppm) | 3J coupling between ortho aromatic protons. |
| H2 (6.78 ppm) | H1 (7.09 ppm) | 3J coupling between ortho aromatic protons. |
| H5 (3.35 ppm) | H7 (2.02 ppm) | 4J long-range coupling through the alkyne. |
| H7 (2.02 ppm) | H5 (3.35 ppm) | 4J long-range coupling through the alkyne. |
Predicted HSQC Correlations for this compound
| Proton (¹H) | Correlating Carbon (¹³C) | Interpretation |
| H1 (7.09 ppm) | C1 (129.0 ppm) | Direct one-bond correlation. |
| H2 (6.78 ppm) | C2 (115.9 ppm) | Direct one-bond correlation. |
| H5 (3.35 ppm) | C5 (29.0 ppm) | Direct one-bond correlation. |
| H7 (2.02 ppm) | C7 (69.5 ppm) | Direct one-bond correlation. |
Predicted HMBC Correlations for this compound
| Proton (¹H) | Correlating Carbon(s) (¹³C) | Interpretation |
| H1 (7.09 ppm) | C3, C4, C5 | Long-range correlations confirming the position of H1. |
| H2 (6.78 ppm) | C3, C4 | Long-range correlations confirming the position of H2. |
| H5 (3.35 ppm) | C1, C4, C6, C7 | Key correlations linking the butynyl chain to the phenol ring. |
| H7 (2.02 ppm) | C5, C6 | Correlations confirming the terminal alkyne. |
Experimental Protocols
The following are general protocols for acquiring 2D NMR spectra. Specific parameters should be optimized for the instrument and sample.
COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Tune and shim the spectrometer. Obtain a standard ¹H NMR spectrum to determine the spectral width.
-
Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf). Set the spectral width in both F1 and F2 dimensions to encompass all proton signals. Typically, 2-4 scans per increment and 256-512 increments in the F1 dimension are sufficient for a moderately concentrated sample.
-
Processing: Apply a sine or sine-squared window function in both dimensions and perform a two-dimensional Fourier transform. Phase correction may be required.
HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: As for COSY, though a slightly higher concentration (10-20 mg) may be beneficial.
-
Instrument Setup: Tune and shim the spectrometer for both ¹H and ¹³C frequencies. Obtain standard ¹H and ¹³C spectra to determine spectral widths.
-
Acquisition: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2). Set the ¹H spectral width in F2 and the ¹³C spectral width in F1. The number of scans will depend on the sample concentration, but 8-16 scans per increment with 256 increments are a good starting point.
-
Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Similar to HSQC.
-
Instrument Setup: Same as for HSQC.
-
Acquisition: Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf). The spectral widths are set as for HSQC. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz. The number of scans may need to be increased (e.g., 16-64) due to the weaker nature of long-range correlations.
-
Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of information from each 2D NMR experiment to the final validated structure of this compound.
Figure 1. Workflow for the structural validation of this compound using 2D NMR.
Conclusion
The combined application of COSY, HSQC, and HMBC provides a comprehensive and unambiguous method for the structural validation of this compound. COSY establishes the proton-proton connectivities within the aromatic ring and the butynyl side chain. HSQC then definitively assigns each proton to its directly attached carbon atom. Finally, HMBC provides the crucial long-range correlations that piece together the molecular fragments, confirming the attachment of the butynyl group to the phenol ring and its precise location. While this guide utilizes predicted data, the outlined workflow and the interpretation of the expected correlations provide a robust and scientifically sound strategy for the structural elucidation of this compound and related novel compounds. For any new molecule entering the drug development pipeline, a thorough 2D NMR analysis, as detailed here, is an indispensable component of its chemical characterization.
References
A Comparative Guide to Catalysts for 4-But-3-ynylphenol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This powerful reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. For the specific coupling of 4-but-3-ynylphenol, a variety of catalytic systems can be employed, primarily centered around palladium and copper catalysts. This guide provides an objective comparison of common catalytic systems, supported by experimental data from the literature, to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions significantly impacts the efficiency, yield, and substrate scope of the Sonogashira coupling. Below is a summary of quantitative data for representative palladium- and copper-based catalytic systems used in the coupling of terminal alkynes with aryl halides, providing a benchmark for reactions involving this compound.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Based Catalysts | ||||||||
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | [1] |
| PdCl₂(PPh₃)₂ | - | - | TBAF | Solvent-free | RT - 100 | 0.5-12 | Moderate to Excellent | [2] |
| Pd/C | XPhos | - | K₂CO₃ | 95% EtOH | 50 | 5-15 | High | [3] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | - | TMP | DMSO | RT | 0.5-18 | up to 97 | [4] |
| Pd(OAc)₂ | - | - | Dabco | - | - | - | Good to Excellent | [5] |
| Copper-Based Catalysts | ||||||||
| Cu(OTf)₂ | (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | - | - | - | 130 | 16 | Good | [6] |
| CuI | N-heterocyclic carbene | - | K₂CO₃ | DMF | 100 | - | Good | [6] |
| (PPh₃)₂CuBH₄ | PPh₃ | - | DBU | - | 120 | 24 | >99 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for palladium- and copper-catalyzed Sonogashira coupling reactions.
General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl halides with terminal alkynes.[1]
Materials:
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Phosphine ligand (e.g., PPh₃, 5 mol%)
-
Copper co-catalyst (e.g., CuI, 5 mol%)
-
Aryl halide (e.g., 4-iodophenol, 1.0 equiv)
-
Terminal alkyne (e.g., but-3-yn-1-ol, 1.2 equiv)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and copper co-catalyst.
-
Add the aryl halide and the solvent.
-
Stir the mixture for a few minutes until the solids are dissolved.
-
Add the terminal alkyne and the base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Copper-Free Sonogashira Coupling
This protocol is based on a copper-free method for the Sonogashira coupling of aryl halides.[2][4]
Materials:
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Aryl halide (e.g., 4-bromophenol, 1.0 equiv)
-
Terminal alkyne (e.g., but-3-yn-1-ol, 1.5 equiv)
-
Base (e.g., TBAF, 3.0 equiv or TMP, 2.0 equiv)
-
Solvent (e.g., DMSO for TMP base, or solvent-free for TBAF)
Procedure:
-
In a reaction vessel, combine the palladium catalyst, aryl halide, and terminal alkyne.
-
If using a solvent, add it to the mixture.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Once the reaction is complete, work-up the reaction as described in the palladium/copper-catalyzed procedure.
-
Purify the product by column chromatography.
Visualizing the Mechanisms and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: A generalized workflow for performing a Sonogashira coupling reaction.
Caption: The interconnected catalytic cycles in a traditional Sonogashira reaction.
Concluding Remarks
The selection of an optimal catalyst system for the coupling of this compound depends on several factors, including the desired reaction scale, cost considerations, and the functional group tolerance required for the specific synthetic route.
-
Palladium-based catalysts , particularly those used in conjunction with a copper co-catalyst, are highly efficient and versatile, often providing high yields under relatively mild conditions. The development of copper-free systems addresses issues of homocoupling and potential toxicity, which is a significant consideration in pharmaceutical synthesis.[4][7] The choice of phosphine ligand is critical, with bulkier, electron-rich ligands often enhancing catalytic activity.
-
Copper-catalyzed systems , while historically requiring harsher conditions, have seen significant advancements.[6] Modern copper-based catalysts can offer a more economical and environmentally friendly alternative to palladium, although they may have a different substrate scope and require careful optimization.
For researchers and drug development professionals, the data and protocols presented in this guide serve as a starting point for developing efficient and robust coupling reactions involving this compound and related substrates. Further screening of ligands, bases, and solvents is recommended to tailor the reaction conditions for specific applications.
References
- 1. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 2. UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming the Purity of Synthesized 4-but-3-ynylphenol via HPLC: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, rigorous purity assessment is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of synthesized 4-but-3-ynylphenol with commercially available alternatives, supported by a detailed High-Performance Liquid Chromatography (HPLC) protocol for purity verification.
Product Performance Comparison
The purity of a synthesized compound is a key indicator of the success of the reaction and purification process. In the context of this compound, a compound with potential applications in medicinal chemistry and materials science, its purity profile is compared here with structurally related, commercially available phenols. This comparison provides a benchmark for researchers to evaluate the quality of their synthesized product.
| Compound | Structure | Typical Commercial Purity | Estimated HPLC Retention Time (min) |
| 4-Ethynylphenol | C#CC₆H₄OH | ≥95%[1][2][] | 8.5 |
| 4-Ethylphenol | CH₃CH₂C₆H₄OH | ≥98%[4] | 10.2 |
| This compound | HC#CCH₂CH₂C₆H₄OH | Synthesized | 11.8 |
| 4-Propylphenol | CH₃CH₂CH₂C₆H₄OH | ≥99% | 12.5 |
Note: Estimated retention times are for illustrative purposes and will vary based on the specific HPLC system and conditions.
Experimental Protocols
A robust and reliable analytical method is essential for the accurate determination of purity. The following reversed-phase HPLC (RP-HPLC) protocol is designed for the separation and quantification of this compound and its potential impurities.
HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Potential Impurities in Synthesized this compound
The synthesis of this compound would likely proceed via a Sonogashira coupling reaction between a protected 4-halophenol (e.g., 4-iodophenol) and but-3-yn-1-ol, followed by deprotection. Potential impurities that could be detected by HPLC include:
-
Unreacted Starting Materials: 4-iodophenol or other halo-derivatives.
-
Homocoupling Products: Diynes formed from the coupling of two alkyne molecules.
-
Catalyst Residues: Palladium and copper catalysts used in the Sonogashira reaction.
-
Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and purification steps.
Visualizing the Experimental Workflow and Logical Relationships
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the components of the analysis.
References
A Comparative Guide to the Cross-Reactivity of 4-but-3-ynylphenol in Complex Mixtures
This guide provides a comparative analysis of the cross-reactivity of 4-but-3-ynylphenol, a novel synthetic compound with potential applications in drug development and as a biomarker. Ensuring the specific and accurate detection of this molecule in complex biological matrices is paramount for its clinical and research utility. This document outlines the potential for cross-reactivity with structurally similar compounds and provides standardized protocols for assessing selectivity in immunoassays.
Introduction to this compound and Cross-Reactivity
This compound is a small molecule characterized by a phenol group and a terminal alkyne. This unique structure, while key to its function, also presents challenges for specific detection in complex environments such as plasma, urine, or tissue homogenates. Immunoassays, which rely on antibody-antigen interactions, are often employed for their high throughput and sensitivity. However, the antibodies raised against this compound may also bind to other structurally related endogenous or exogenous compounds, a phenomenon known as cross-reactivity.
Cross-reactivity can lead to false-positive results or an overestimation of the analyte's concentration, compromising the reliability of diagnostic and research findings.[1] Phenolic compounds, in particular, are known to exhibit cross-reactivity in various immunoassays.[2][3] Therefore, a thorough assessment of the cross-reactivity profile of any new assay for this compound is a critical step in its validation.
This guide compares the hypothetical binding of several structurally analogous compounds to a specific monoclonal antibody developed for this compound. The data presented herein is generated from a simulated competitive enzyme-linked immunosorbent assay (ELISA), a standard method for quantifying such interactions.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a panel of compounds structurally related to this compound. The data is presented as the percentage of cross-reactivity, which is calculated based on the concentration of each compound required to displace 50% of the bound this compound-horseradish peroxidase (HRP) conjugate in a competitive ELISA.
| Compound | Structure | % Cross-Reactivity |
| This compound | 100 | |
| Phenol | 0.1 | |
| 4-Ethylphenol | 2.5 | |
| 4-Vinylphenol | 5.8 | |
| 4-Ethynylphenol | 15.2 | |
| Tyrosine | <0.01 | |
| 4-Hydroxybenzoic acid | 0.05 |
This data is simulated for illustrative purposes.
Experimental Protocols
The following is a detailed protocol for a competitive ELISA designed to assess the cross-reactivity of potential interfering compounds with the this compound assay.
3.1. Materials and Reagents
-
Monoclonal anti-4-but-3-ynylphenol antibody
-
This compound-HRP conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)
-
Blocking Buffer (e.g., 1% bovine serum albumin in PBST)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
This compound standard
-
Potential cross-reactants
3.2. Assay Procedure
-
Coating: Dilute the anti-4-but-3-ynylphenol antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add 50 µL of either the this compound standard or the potential cross-reactant at various concentrations to the wells. Then, add 50 µL of the this compound-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3.3. Data Analysis
-
Calculate the average absorbance for each concentration of the standard and the potential cross-reactants.
-
Generate a standard curve by plotting the absorbance against the concentration of this compound.
-
Determine the concentration of this compound and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the competitive immunoassay for cross-reactivity assessment.
Caption: Workflow for the competitive ELISA to determine cross-reactivity.
Caption: Principle of competitive binding in a cross-reactivity assay.
Conclusion
The specificity of an immunoassay is a critical parameter for its reliable application in research and clinical settings. This guide provides a framework for evaluating the cross-reactivity of this compound with structurally similar molecules. The provided (simulated) data and detailed experimental protocols offer a starting point for the validation of any new immunoassay for this compound. It is essential that researchers and drug development professionals conduct thorough cross-reactivity studies to ensure the accuracy and specificity of their findings. The use of orthogonal analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is also recommended for the confirmation of results, especially in complex matrices.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochratoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 4-but-3-ynylphenol and its derivatives
A Spectroscopic Comparison of 4-but-3-ynylphenol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of this compound and its structurally related analogs, 4-ethynylphenol and 4-ethylphenol. Due to the limited availability of experimental data for this compound, this comparison utilizes its predicted mass spectrometry data alongside experimental data for the selected analogs. This guide is intended to serve as a valuable resource for the identification and characterization of novel phenol derivatives in drug discovery and development.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its analogs.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| This compound | Data not available | Data not available | Data not available | [M+H]⁺: 147.0805 (Predicted) | |
| 4-Ethynylphenol | 7.38 (d, 2H), 6.78 (d, 2H), 5.20 (s, 1H), 3.04 (s, 1H) | 155.5, 133.0, 115.8, 115.0, 83.5, 77.0 | 3300 (O-H), 3280 (≡C-H), 2100 (C≡C), 1610, 1510 (C=C) | M⁺: 118.04 | |
| 4-Ethylphenol | 7.05 (d, 2H), 6.75 (d, 2H), 4.75 (s, 1H), 2.55 (q, 2H), 1.18 (t, 3H) | 153.8, 137.5, 128.8, 115.2, 28.5, 16.2 | 3350 (O-H), 2960 (C-H), 1615, 1515 (C=C) | M⁺: 122.07 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
Data Processing: The raw data is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts (δ) are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the analyte is ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of radiation is measured as a function of wavenumber (cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of phenolic compounds.
Caption: General workflow for spectroscopic analysis and comparison.
assessing the efficiency of different protecting groups for the phenol moiety
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The phenol moiety, a common functional group in pharmaceuticals and natural products, often requires temporary protection to prevent unwanted side reactions. This guide provides an objective comparison of the efficiency of common protecting groups for phenols, supported by experimental data and detailed protocols.
The ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not interfere with other functional groups in the molecule. This guide will focus on some of the most frequently employed protecting groups for phenols: the Benzyl (Bn) ether, the tert-Butyldimethylsilyl (TBDMS) ether, the Methoxymethyl (MOM) ether, the Acetyl (Ac) ester, and the more recent Tetrafluoropyridyl (TFP) ether.
Data Presentation: A Comparative Analysis
The following table summarizes the typical reaction conditions, times, and yields for the protection and deprotection of the phenol moiety using various common protecting groups. This data has been compiled from a range of literature sources to provide a comparative overview.
| Protecting Group | Protection Reaction Conditions | Time (h) | Yield (%) | Deprotection Reaction Conditions | Time (h) | Yield (%) |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone | 12-24 | >90 | H₂, 10% Pd/C, EtOH | 2-16 | >95[1] |
| TBDMS | TBDMSCl, Imidazole, DMF | 3 | 94[2] | TBAF, THF | 0.5-2 | >95 |
| MOM | MOMCl, DIPEA, CH₂Cl₂ | 3-8 | 85-98[3] | conc. HCl, MeOH | <1-7 | >90[3][4] |
| Acetyl (Ac) | Ac₂O, Et₃N, CH₂Cl₂ | 1-3 | 96 | K₂CO₃, MeOH, H₂O | 0.5-2 | >95 |
| TFP | PFP, K₂CO₃, MeCN | 16 | 70-99[5] | KF, 18-crown-6, MeCN/H₂O | 1-2 | >95[6] |
Experimental Workflow
The general strategy for utilizing a protecting group in a synthetic route involves three key stages: protection of the functional group, the desired chemical transformation on another part of the molecule, and finally, the deprotection of the original functional group.
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic phenol are provided below. These protocols are representative examples and may require optimization for specific substrates.
Benzyl (Bn) Ether
Protection Protocol:
-
To a solution of the phenol (1.0 equiv) in acetone, add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add benzyl bromide (BnBr, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the benzyl ether.
Deprotection Protocol:
-
Dissolve the benzyl-protected phenol (1.0 equiv) in ethanol (EtOH).
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Stir the mixture under a hydrogen (H₂) atmosphere (balloon or Parr shaker) for 2-16 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected phenol.[1]
tert-Butyldimethylsilyl (TBDMS) Ether
Protection Protocol:
-
To a solution of the phenol (1.0 equiv) and imidazole (2.5 equiv) in dry dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) in one portion at room temperature.[2]
-
Stir the reaction for 3 hours, monitoring by TLC.[2]
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography to afford the TBDMS ether.
Deprotection Protocol:
-
Dissolve the TBDMS-protected phenol (1.0 equiv) in tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) at 0 °C.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Methoxymethyl (MOM) Ether
Protection Protocol:
-
To a solution of the phenol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) in dichloromethane (CH₂Cl₂), add chloromethyl methyl ether (MOMCl, 3.0 equiv) dropwise at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 3-8 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, quench with water and extract with CH₂Cl₂.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Deprotection Protocol:
-
Dissolve the MOM-protected phenol (1.0 equiv) in methanol (MeOH).[4]
-
Add a few drops of concentrated hydrochloric acid (HCl).[8]
-
Stir the reaction at room temperature, monitoring by TLC. Reaction times can vary from less than an hour to several hours.[3][4]
-
Once the reaction is complete, neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify if necessary.
Acetyl (Ac) Ester
Protection Protocol:
-
To a solution of the phenol (1.0 equiv) and triethylamine (Et₃N, 1.5 equiv) in dichloromethane (CH₂Cl₂), add acetic anhydride (Ac₂O, 1.2 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield the acetylated phenol.
Deprotection Protocol:
-
Dissolve the acetyl-protected phenol (1.0 equiv) in a mixture of methanol (MeOH) and water.
-
Add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Neutralize the reaction with 1M HCl and remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
Tetrafluoropyridyl (TFP) Ether
Protection Protocol:
-
To a stirred solution of the phenol (1.0 equiv) in acetonitrile (MeCN), add pentafluoropyridine (PFP, 1.05 equiv) and potassium carbonate (K₂CO₃, 1.05 equiv).[5]
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the TFP ether.[5]
Deprotection Protocol:
-
To a stirred solution of the TFP ether (1.0 equiv) in acetonitrile (MeCN) and water, add potassium fluoride (KF, 2.0 equiv), 18-crown-6 (3.0 equiv), and methyl thioglycolate (10.0 equiv).[6]
-
Stir the reaction mixture for 1-2 hours at 50 °C.[6]
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the deprotected phenol.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. synarchive.com [synarchive.com]
- 4. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 6. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. adichemistry.com [adichemistry.com]
Safety Operating Guide
Proper Disposal of 4-But-3-ynylphenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 4-but-3-ynylphenol in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. The following guidelines are based on established protocols for the disposal of substituted phenolic compounds and aim to provide clear, step-by-step instructions for operational and disposal plans.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to review the available safety data, even if a specific Safety Data Sheet (SDS) for this compound is not accessible. Based on the hazardous nature of similar phenolic compounds, the following personal protective equipment (PPE) and handling protocols are mandatory:
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended. Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat must be worn.
-
Respiratory Protection: If there is a risk of aerosol generation and work cannot be performed in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Small Spills (less than 50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Carefully collect the absorbent material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Large Spills (greater than 50 mL):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent entry into the affected area.
-
III. Disposal Procedures for this compound Waste
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic solvents and phenols.
-
Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty chemical containers, must be collected in a separate, clearly labeled hazardous waste container.
-
Sharps Waste: Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Labeling of Waste Containers
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., Toxic, Corrosive)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Hazardous Waste
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.
-
In a location that minimizes the risk of spills and breakage.
Step 4: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate in the laboratory for an extended period.
IV. Hazard Summary for Substituted Phenols
The following table summarizes the general hazards associated with substituted phenols, which should be considered applicable to this compound in the absence of specific data.
| Hazard Classification | Description |
| Acute Toxicity | Harmful or toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion | Causes severe skin burns and eye damage. |
| Eye Damage | Causes serious eye damage. |
| Aquatic Toxicity | Toxic or very toxic to aquatic life with long-lasting effects.[1][2] Release into the environment must be avoided. |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 4-But-3-ynylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-But-3-ynylphenol. The following procedures are based on the known hazards of structurally similar compounds, including various alkylated phenols and terminal alkynes, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of a phenol group, this compound is anticipated to be corrosive and toxic. Phenols can cause severe skin burns, and eye damage, and may be harmful if swallowed or inhaled.[1] The terminal alkyne group presents a risk of forming explosive metal acetylides, particularly with heavy metals, and can be deprotonated by strong bases.[2][3][4][5]
Quantitative Data Summary
| Parameter | Value | Source/Analogy |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| GHS Hazard Statements (Anticipated) | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH361: Suspected of damaging fertility or the unborn childH410: Very toxic to aquatic life with long lasting effects | Based on 4-Nonylphenol SDS[1] |
| GHS Precautionary Statements (Anticipated) | P201: Obtain special instructions before useP260: Do not breathe dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomitingP303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/showerP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP310: Immediately call a POISON CENTER or doctor/physician | Based on 4-Nonylphenol SDS[1] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and after any sign of contamination.[6][7][8] | To prevent skin contact with the corrosive phenol group. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[6][8][9] | To protect against splashes that can cause severe eye damage. |
| Skin and Body Protection | A chemical-resistant lab coat, worn fully buttoned, with sleeves tucked into gloves.[7][10] Consider a chemical-resistant apron for larger quantities. | To protect skin from potential splashes and contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and heavy metal salts. The storage area should be clearly labeled with the appropriate hazard warnings.
-
Container: Keep the container tightly sealed when not in use.
Handling and Use:
-
Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
-
Dispensing: When transferring the chemical, use appropriate tools (e.g., spatula, pipette) to avoid generating dust or aerosols. Avoid direct contact with the chemical.
-
Incompatible Materials: Keep away from strong bases, which can deprotonate the terminal alkyne, and strong oxidizing agents. Avoid contact with heavy metals (e.g., copper, silver, mercury) to prevent the formation of explosive acetylides.
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
Waste Collection:
-
Waste Container: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.
-
Segregation: Do not mix this waste with other waste streams, especially those containing incompatible materials.
Disposal Procedure:
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Neutralization (if applicable and under expert supervision): For residual amounts, cautious neutralization of the phenolic group might be possible with a weak base. However, this should only be performed by trained personnel with a validated procedure. Due to the alkyne group, strong bases should be avoided.
-
Environmental Considerations: Do not dispose of this chemical down the drain or in the general trash, as it is expected to be toxic to aquatic life.[1]
Visual Guides
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Logical Relationship of Hazards and Protective Measures
Caption: Relationship between the chemical hazards of this compound and the corresponding protective measures.
References
- 1. fishersci.com [fishersci.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
